Dihydroeponemycin
Description
Propriétés
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBVFIQSSOIDB-TWOQFEAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435518 | |
| Record name | Dihydroeponemycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126463-64-7, 2499-33-4 | |
| Record name | Dihydroeponemycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dihydroeponemycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydroeponemycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dihydroeponemycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroeponemycin, a potent and selective inhibitor of the 20S proteasome, has emerged as a critical tool in cell biology and a promising scaffold for therapeutic development. This document provides a comprehensive overview of the discovery of this compound, its intricate total synthesis, and its mechanism of action as a covalent modifier of the proteasome's catalytic subunits. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, along with a summary of its quantitative inhibitory data. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of this important molecule.
Discovery and Biological Activity
This compound is a synthetic analogue of eponemycin, a natural product isolated from the fermentation broth of Streptomyces hygroscopicus. Eponemycin and its derivatives, including this compound, were identified as potent antitumor and anti-angiogenic agents.[1] Subsequent research revealed that their biological activity stems from the specific and irreversible inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[2][3]
This compound exhibits preferential inhibition of the chymotrypsin-like (CT-L) and post-glutamyl peptide hydrolytic (PGPH) activities of the proteasome, with a lesser effect on the trypsin-like activity.[2] This inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells, validating the proteasome as a target for anticancer therapies.[3][4] this compound covalently modifies a subset of the proteasome's catalytic β-subunits, with a preference for the IFN-γ-inducible subunits LMP2 and LMP7.[2][3][4]
Quantitative Biological Data
The inhibitory potency of this compound against the proteasome and its cytotoxic effects on various cancer cell lines have been quantified. The following tables summarize key reported values.
| Parameter | Value | Assay Conditions | Reference |
| Proteasome Chymotrypsin-like Activity IC50 | 45 ng/mL | Enriched fraction from Streptomyces sp. BRA-346 | [5] |
| HOG Glioma Cell Line GI50 | 1.6 ng/mL | Not specified | [5][6] |
| T98G Glioma Cell Line GI50 | 1.7 ng/mL | Not specified | [5][6] |
Table 1: Inhibitory and Cytotoxic Potency of this compound.
Total Synthesis of this compound
The total synthesis of this compound and its analogues has been a subject of significant interest, enabling the creation of molecular probes to study its mechanism of action and the development of new therapeutic agents. The synthesis described here is based on the work of Sin et al. (1998), who developed a convergent approach to construct these complex peptide epoxyketones.[1]
Synthetic Strategy
The synthesis involves the preparation of two key fragments: a dipeptide fragment and an α',β'-epoxyketone fragment, which are then coupled to form the final product.
Experimental Protocol: Total Synthesis
Step 1: Synthesis of the Dipeptide Fragment (Boc-L-Isoleucyl-L-Serine)
-
To a solution of N-Boc-L-isoleucine (1.0 eq) in dichloromethane (DCM), add N-hydroxysuccinimide (NHS, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
In a separate flask, dissolve L-serine methyl ester hydrochloride (1.2 eq) in dimethylformamide (DMF) and add triethylamine (TEA, 1.5 eq).
-
Add the activated ester solution from step 2 to the serine solution and stir overnight at room temperature.
-
Extract the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dipeptide methyl ester by silica gel chromatography.
-
Dissolve the purified dipeptide methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the dipeptide fragment.
Step 2: Synthesis of the α',β'-Epoxyketone Fragment
-
Prepare N-Boc-L-leucinal from N-Boc-L-leucine using a standard reduction procedure (e.g., with diisobutylaluminium hydride, DIBAL-H).
-
To a solution of N-Boc-L-leucinal (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then warm to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Purify the resulting vinyl alcohol by silica gel chromatography.
-
Dissolve the vinyl alcohol in DCM and add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the epoxyketone fragment as a mixture of diastereomers. The desired diastereomer can be separated by chromatography.
Step 3: Coupling and Deprotection
-
Dissolve the dipeptide fragment (1.0 eq) in DMF and add HATU (1.1 eq) and DIPEA (2.0 eq).
-
After 15 minutes, add the epoxyketone fragment (1.2 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the protected this compound by silica gel chromatography.
-
Dissolve the purified product in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure and purify by reverse-phase HPLC to obtain this compound.
Mechanism of Action: Proteasome Inhibition
This compound is an irreversible inhibitor that covalently modifies the active site of the proteasome. The α',β'-epoxyketone "warhead" is the key pharmacophore responsible for this covalent interaction.
The inhibition proceeds via a two-step mechanism:
-
The hydroxyl group of the N-terminal threonine residue in the proteasome's active site performs a nucleophilic attack on the ketone of the epoxyketone warhead.
-
This is followed by an intramolecular cyclization where the N-terminal amine of the same threonine residue attacks the epoxide, leading to the formation of a stable seven-membered morpholino-like ring adduct.[7]
This dual covalent bond formation accounts for the high specificity and irreversibility of proteasome inhibition by this compound and related epoxyketones.[7]
Experimental Protocols: Biological Assays
Proteasome Activity Assay
This protocol describes a common method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitors)
-
Assay buffer (25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)
-
Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO
-
Purified 20S proteasome (positive control)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add 20-50 µg of cell lysate per well.
-
For inhibitor studies, pre-incubate the lysates with varying concentrations of this compound for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the proteasome's chymotrypsin-like activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable chemical probe for studying the ubiquitin-proteasome system and serves as a foundational structure for the development of clinically relevant proteasome inhibitors. Its well-defined synthesis and potent, selective biological activity make it an indispensable tool for researchers in chemical biology and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important molecule.
References
- 1. Eponemycin analogues: syntheses and use as probes of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crews Laboratory | Publications [crewslab.yale.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroeponemycin's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroeponemycin, a potent analogue of the natural product eponemycin, exerts its biological effects, including antitumor and anti-inflammatory activities, through the selective and irreversible inhibition of the 20S proteasome. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Irreversible Proteasome Inhibition
This compound is a highly specific and potent inhibitor of the 20S proteasome, a multi-catalytic protease complex crucial for cellular protein homeostasis.[1][2] Its mechanism is characterized by a competitive and irreversible covalent modification of the proteasome's catalytic subunits.
The key to this compound's inhibitory activity lies in its α',β'-epoxyketone pharmacophore.[3][4][5] This reactive group targets the N-terminal threonine (Thr1) residue within the active sites of the proteasome's β-subunits. The inhibition process involves a two-step mechanism:
-
Nucleophilic Attack: The hydroxyl group of the Thr1 residue acts as a nucleophile, attacking the ketone of the epoxyketone moiety.
-
Ring Formation: This is followed by the N-terminal amino group of the same threonine residue attacking the epoxide ring.
This sequence of events results in the formation of a highly stable seven-membered 1,4-oxazepane ring adduct, which covalently and irreversibly binds this compound to the proteasome's active site, thereby blocking its proteolytic activity.[4]
Specificity for Proteasome Subunits and Activities
This compound does not inhibit all proteasomal activities equally. It demonstrates a preference for certain catalytic β-subunits, particularly the interferon-γ (IFN-γ)-inducible subunits LMP2 (β1i) and LMP7 (β5i) of the immunoproteasome.[1][6][2] This selectivity translates to differential inhibition of the three major proteolytic activities of the proteasome:
-
Chymotrypsin-like (CT-L) activity: Strongly inhibited. This activity is primarily associated with the β5 subunit and its immunoproteasome counterpart, LMP7.
-
Post-glutamyl peptide hydrolyzing (PGPH) or Caspase-like (C-L) activity: Significantly inhibited. This activity is associated with the β1 subunit and its immunoproteasome counterpart, LMP2.
-
Trypsin-like (T-L) activity: Weakly inhibited. This activity is associated with the β2 subunit.
Studies have shown that the inhibition of the chymotrypsin-like and PGPH activities by this compound is more than ten times faster than the inhibition of the trypsin-like activity.[1] This selectivity is a key feature of its biological profile. This compound shows minimal to no inhibitory activity against other non-proteasomal proteases like calpain and trypsin.[1]
Downstream Cellular Consequences
By inhibiting the proteasome, this compound disrupts the degradation of numerous regulatory proteins, leading to a cascade of cellular events:
-
Cell Cycle Arrest: The accumulation of key cell cycle proteins, such as cyclins and cyclin-dependent kinase inhibitors, leads to cell cycle arrest.[1][2]
-
Apoptosis Induction: The disruption of protein homeostasis and the accumulation of pro-apoptotic factors trigger programmed cell death.[1][6][2]
-
Inhibition of NF-κB Activation: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. By preventing IκB degradation, this compound blocks the activation of NF-κB, which is a key regulator of inflammation and cell survival.[7][8][9][10][11][12] This contributes to its anti-inflammatory properties.
Quantitative Data
The potency of this compound and its analogs has been quantified in various studies. The following table summarizes key inhibitory concentrations.
| Compound | Assay Type | Cell Line / Target | Value | Reference |
| This compound | Growth Inhibition (GI50) | HOG Glioma Cells | 1.6 ng/mL | [13][14] |
| This compound | Growth Inhibition (GI50) | T98G Glioma Cells | 1.7 ng/mL | [13][14] |
| BRA-346 Fraction | Proteasome ChTL Activity (IC50) | Purified Proteasome | 45 ng/mL | [14] |
| BRA-346 Fraction | Growth Inhibition (GI50) | HOG Glioma Cells | 17.6 ng/mL | [13][14] |
| BRA-346 Fraction | Growth Inhibition (GI50) | T98G Glioma Cells | 28.2 ng/mL | [13][14] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15][16][17] GI50 (Half-maximal growth inhibition) is the concentration of a compound that causes 50% inhibition of cell growth.
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This protocol outlines a common method to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates or with purified proteasome.[18][19][20]
Materials:
-
Cell lysate or purified 20S/26S proteasome.
-
Proteasome Activity Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT.[20]
-
Fluorogenic Substrates (in DMSO):
-
This compound (or other inhibitor) at various concentrations.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[18][20]
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold assay buffer. Determine protein concentration using a BCA assay.[20]
-
Reaction Setup: In a 96-well plate, add in duplicate:
-
20 µg of total protein from cell lysate or a specified amount of purified proteasome.
-
Varying concentrations of this compound to one set of wells. Add vehicle (DMSO) to control wells.
-
Adjust the total volume to 100 µL with assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
Substrate Addition: Add the specific fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the increase in fluorescence intensity over 30-60 minutes. The release of free AMC is proportional to the proteasome activity.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
Cell Viability/Growth Inhibition Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., HOG, T98G).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
96-well clear tissue culture plates.
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Multichannel pipette.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance or fluorescence/luminescence).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: After the appropriate incubation time with the reagent, measure the absorbance, fluorescence, or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) to calculate the GI50 value.
Conclusion
This compound is a valuable chemical probe for studying the ubiquitin-proteasome system and a lead compound for the development of novel therapeutics. Its potent, selective, and irreversible inhibition of the proteasome, particularly the chymotrypsin-like and caspase-like activities, triggers a cascade of events culminating in cell cycle arrest and apoptosis. The detailed understanding of its mechanism of action, supported by robust quantitative data and standardized experimental protocols, is crucial for its application in basic research and its potential translation into clinical settings for diseases such as cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Approaches for the Discovery of Human Proteasome Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Frontiers | Fbxo16 mediates degradation of NF-κB p65 subunit and inhibits inflammatory response in dendritic cells [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. researchgate.net [researchgate.net]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Proteasome activity assay [bio-protocol.org]
Dihydroeponemycin's Primary Cellular Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroeponemycin, a potent α',β'-epoxyketone analog of the natural product eponemycin, exerts its biological effects through the direct and irreversible inhibition of the 20S proteasome. This technical guide provides an in-depth analysis of this compound's primary cellular target, its mechanism of action, and the experimental methodologies used to elucidate these characteristics. Quantitative data on its inhibitory activity are presented, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology, immunology, and drug development.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. It plays a pivotal role in maintaining cellular homeostasis by controlling the levels of proteins involved in cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is a large, multi-catalytic complex composed of a 20S core particle and one or two 19S regulatory particles. The 20S proteasome contains the catalytic sites responsible for protein degradation, exhibiting three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L).
Given the central role of the proteasome in cellular function, it has emerged as a significant target for therapeutic intervention, particularly in oncology. This compound has been identified as a highly specific and potent inhibitor of the proteasome, making it a valuable tool for studying proteasome function and a lead compound for the development of novel anti-cancer agents.
The Primary Cellular Target: The 20S Proteasome
The primary cellular target of this compound is the 20S proteasome .[1][2][3][4] this compound acts as a covalent and irreversible inhibitor of this multi-catalytic enzyme complex.[1][3]
Mechanism of Action
This compound's inhibitory activity stems from its α',β'-epoxyketone pharmacophore. This reactive group forms a stable, covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits.[3] The inhibition is a two-step process:
-
Hemiketal Formation: The hydroxyl group of the N-terminal threonine attacks the ketone of the epoxyketone, forming a transient hemiketal intermediate.
-
Morpholino Ring Formation: The amino group of the same threonine residue then attacks the epoxide, leading to the formation of a stable six-membered morpholino ring adduct. This covalent modification irreversibly inactivates the catalytic activity of the subunit.
Subunit Specificity
This compound exhibits a preferential binding to specific catalytic subunits of the proteasome. It has been shown to covalently modify a subset of these subunits, with a notable preference for the interferon-γ (IFN-γ)-inducible subunits LMP2 (β1i) and LMP7 (β5i) of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ. This selective targeting of immunoproteasome subunits suggests potential applications for this compound in modulating immune responses.
Quantitative Analysis of Proteasome Inhibition
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The data highlights its potent and differential effects on the distinct catalytic activities of the proteasome.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Chymotrypsin-like (CT-L) Activity Inhibition | ||||
| IC50 | 45 ng/mL | Enriched fraction from Streptomyces sp. BRA-346 | The enriched fraction contained this compound and related analogs. | [4] |
| Inhibition Rate (kobs/[I]) | Significantly higher than T-L and PGPH | Purified 20S proteasome | Inhibition of the CT-L activity proceeded >10-fold faster than the T-L activity. | [1] |
| Trypsin-like (T-L) Activity Inhibition | ||||
| Inhibition Rate (kobs/[I]) | Lower than CT-L and PGPH | Purified 20S proteasome | The T-L activity was inhibited at a much slower rate compared to the other two activities. | [1] |
| PGPH/Caspase-like (C-L) Activity Inhibition | ||||
| Inhibition Rate (kobs/[I]) | Higher than T-L | Purified 20S proteasome | Inhibition of the PGPH activity proceeded >10-fold faster than the T-L activity. | [1] |
| Cellular Potency | ||||
| GI50 | 1.6 ng/mL | HOG (human oligodendroglioma) | Demonstrates potent anti-proliferative activity in glioma cells. | [4] |
| GI50 | 1.7 ng/mL | T98G (human glioblastoma) | Demonstrates potent anti-proliferative activity in glioma cells. | [4] |
Signaling Pathway and Experimental Workflows
The Ubiquitin-Proteasome System
This compound's inhibition of the 20S proteasome disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and subsequent cellular apoptosis. The following diagram illustrates the key steps of this pathway.
Caption: this compound inhibits the 20S proteasome, blocking protein degradation.
Experimental Workflow for Target Identification
The identification of the 20S proteasome as the primary target of this compound involved a series of biochemical and cell-based experiments. A general workflow for such a target identification process is outlined below.
Caption: Target identification workflow for this compound.
Detailed Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the chymotrypsin-like, trypsin-like, and PGPH activities of the proteasome using specific fluorogenic substrates.
-
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Trypsin-like: Boc-LSTR-AMC (Boc-Leu-Ser-Thr-Arg-AMC)
-
PGPH-like: Z-LLE-AMC (Z-Leu-Leu-Glu-AMC)
-
-
This compound (or other inhibitor)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer and the purified proteasome or cell lysate in the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader in kinetic mode.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Affinity Purification of this compound-Binding Proteins
This method is used to isolate the cellular targets of this compound.
-
Materials:
-
Biotinylated this compound (affinity probe)
-
Cell culture and lysis buffer
-
Streptavidin-conjugated beads (e.g., agarose or magnetic)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high concentration of biotin or denaturing buffer like SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry facility
-
-
Protocol:
-
Treat cultured cells with biotinylated this compound for a specified time.
-
Lyse the cells to obtain a total protein extract.
-
Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated this compound and its covalently bound protein targets.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., in-gel digestion followed by LC-MS/MS analysis).
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on cultured cells.
-
Materials:
-
Cultured cells
-
96-well clear microplate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer (absorbance at ~570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.
-
Conclusion
This compound is a potent and specific inhibitor of the 20S proteasome, acting through covalent and irreversible modification of its catalytic β-subunits. Its preferential targeting of the immunoproteasome subunits LMP2 and LMP7 suggests its potential as a valuable research tool and a promising candidate for the development of targeted therapies in cancer and inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other proteasome inhibitors.
References
- 1. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition by the natural products epoxomicin and this compound: insights into specificity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dihydroeponemycin: An In-depth Technical Guide to an Irreversible Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroeponemycin, a potent derivative of the natural product eponemycin, has emerged as a critical tool in the study of the ubiquitin-proteasome system and as a promising scaffold for anticancer drug development. This α,β-epoxyketone-containing compound distinguishes itself through its highly selective and irreversible inhibition of the 20S proteasome, the proteolytic core of the cell's primary protein degradation machinery. By forming a stable covalent adduct with the catalytic subunits of the proteasome, this compound effectively blocks its function, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and the induction of apoptosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, impact on cellular signaling pathways, and key experimental protocols for its study.
Introduction
The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of the majority of intracellular proteins, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like.[2] Given the central role of the proteasome in maintaining cellular homeostasis, its inhibition has become a validated and compelling strategy for cancer therapy.[3]
This compound is a synthetic analog of eponemycin, a natural product with demonstrated antitumor and anti-angiogenic properties.[1] It functions as a potent, competitive, and irreversible inhibitor of the 20S proteasome.[1] Its α,β-epoxyketone warhead is the key to its mechanism, allowing for the formation of covalent bonds with the active site N-terminal threonine residues of the proteasome's catalytic β-subunits.[4][5] This irreversible binding leads to the effective shutdown of proteasomal activity, triggering downstream cellular events that are particularly detrimental to rapidly dividing cancer cells.
Mechanism of Irreversible Inhibition
The inhibitory activity of this compound stems from its unique α,β-epoxyketone structure. This dual electrophilic center facilitates a two-step reaction with the N-terminal threonine (Thr1) residue of the proteasome's catalytic β-subunits.[4][5]
-
Initial Nucleophilic Attack: The hydroxyl group of the Thr1 side chain performs a nucleophilic attack on the ketone carbonyl of this compound.
-
Intramolecular Cyclization: This is followed by the nucleophilic attack of the Thr1 α-amino group on one of the epoxide carbons.
This sequence of reactions results in the formation of a stable seven-membered 1,4-oxazepane ring adduct, effectively and irreversibly capping the active site.[4] Theoretical studies suggest that the reaction pathway commencing with the opening of the epoxide ring is the most energetically favorable.[4][5] this compound exhibits a preference for binding to specific catalytic subunits, including the interferon-γ-inducible subunits LMP2 and LMP7, as well as the constitutive subunit X.[2][3]
Quantitative Analysis of Proteasome Inhibition
This compound potently inhibits all three major catalytic activities of the 20S proteasome, albeit at different rates. The efficiency of irreversible inhibitors is often quantified by the association rate constant (kₐₛₛₒc), which reflects how quickly the enzyme is inactivated.
| Proteasome Activity | Substrate | kₐₛₛₒc (M⁻¹s⁻¹) | Reference |
| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 1800 ± 200 | [1] |
| Post-Glutamyl Peptide Hydrolyzing (PGPH) | Z-LLE-AMC | 3700 ± 300 | [1] |
| Trypsin-like (T-L) | Boc-LRR-AMC | 140 ± 20 | [1] |
| Table 1: Rate of proteasome inactivation by this compound. Data obtained from experiments using purified 20S proteasome from bovine brain.[1] |
Notably, this compound inhibits the PGPH activity at a rate significantly faster than other potent proteasome inhibitors like lactacystin.[1]
Impact on Cellular Signaling: The NF-κB Pathway
One of the most well-characterized downstream effects of proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins, primarily IκBα.[7]
Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[6] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB protein, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of a wide array of genes involved in inflammation, cell survival, and proliferation.[8]
By irreversibly inhibiting the proteasome, this compound prevents the degradation of phosphorylated IκBα. This leads to the accumulation of the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB's nuclear translocation and its transcriptional activity.[9] This inhibition of the NF-κB pathway is a key contributor to the anti-inflammatory and pro-apoptotic effects of this compound.
Cellular Consequences and Therapeutic Potential
The inhibition of the proteasome by this compound leads to a cascade of cellular events that are particularly cytotoxic to cancer cells, which often exhibit higher proteasome activity and are more dependent on the NF-κB survival pathway.
-
Induction of Apoptosis: By blocking the degradation of pro-apoptotic proteins (e.g., Bax) and inhibiting the NF-κB survival pathway, this compound effectively triggers programmed cell death.[3][10]
-
Cell Cycle Arrest: The degradation of key cell cycle regulators, such as cyclins and cyclin-dependent kinase inhibitors, is essential for cell cycle progression. Proteasome inhibition disrupts this process, leading to cell cycle arrest.[3][10]
-
ER Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome blockade leads to endoplasmic reticulum (ER) stress, which can also trigger apoptosis.
-
Morphological Changes: Treatment with this compound has been shown to induce spindle-like morphological changes in cells.[1][3]
These potent cellular effects underscore the therapeutic potential of this compound and its analogs as anticancer agents.
Experimental Protocols
The following protocols provide a framework for investigating the activity of this compound.
Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like, trypsin-like, and PGPH activities of the proteasome in cell lysates or with purified proteasome using specific fluorogenic substrates.[11][12]
Materials:
-
Cell lysate or purified 20S proteasome.
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA.
-
Fluorogenic Substrates:
-
CT-L: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
T-L: Boc-Leu-Arg-Arg-MCA (Boc-LRR-AMC)
-
PGPH: Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)
-
-
This compound stock solution (in DMSO).
-
96-well black microplate.
-
Fluorometric microplate reader (Ex/Em = 350-380/440-460 nm).
Procedure:
-
Prepare cell lysates by homogenizing cells in a suitable lysis buffer (e.g., 0.5% NP-40 in dH₂O) on ice.[13] Clarify by centrifugation. Determine total protein concentration using a Bradford or BCA assay.
-
In a 96-well plate, add 50-100 µg of total protein (cell lysate) or a specified amount of purified proteasome to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Add the specific fluorogenic substrate to each well to a final concentration of 20-50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the IC₅₀ or kₐₛₛₒc values by plotting the inhibition data against the inhibitor concentration.
Cell Viability Assay (Resazurin Reduction Assay)
This assay assesses the cytotoxicity of this compound by measuring the metabolic activity of viable cells.[14]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
96-well clear-bottom cell culture plate.
-
Spectrophotometer or fluorometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add Resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Measure the absorbance (570 nm with a reference at 600 nm) or fluorescence (Ex/Em = ~560/590 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot for IκBα Accumulation
This protocol detects the inhibition of IκBα degradation, a hallmark of proteasome inhibition's effect on the NF-κB pathway.
Materials:
-
Cell line responsive to TNF-α.
-
This compound.
-
TNF-α.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibody against IκBα and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes). A non-stimulated control should be included.
-
Lyse the cells in RIPA buffer.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody for IκBα, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate. An accumulation of IκBα in the this compound-treated, TNF-α-stimulated sample compared to the TNF-α-only sample indicates proteasome inhibition.
Conclusion
This compound stands as a powerful and specific tool for probing the function of the cellular proteasome. Its well-defined, irreversible mechanism of action, which involves the formation of a stable oxazepane adduct with the catalytic β-subunits, provides a clear basis for its potent inhibition of proteasomal activities. The consequent disruption of critical cellular processes, most notably the NF-κB signaling pathway, leads to robust anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design the next generation of targeted proteasome inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroeponemycin: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroeponemycin is a potent, irreversible proteasome inhibitor and a synthetic analog of the natural product eponemycin, originally isolated from Streptomyces hygroscopicus. As a member of the α',β'-epoxyketone class of compounds, this compound exhibits significant antitumor and anti-inflammatory activities. Its mechanism of action involves the covalent modification of the catalytic subunits of the 20S proteasome, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a peptide derivative characterized by an α',β'-epoxyketone warhead, which is crucial for its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | PubChem |
| Molecular Formula | C₂₀H₃₆N₂O₆ | PubChem |
| Molecular Weight | 400.5 g/mol | PubChem |
| CAS Number | 126463-64-7 | PubChem |
| Canonical SMILES | CC(C)CCCCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)[C@]1(CO1)CO | PubChem |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not available | |
| Specific Rotation | Data not available | |
| Solubility | Soluble in DMSO | ApexBio |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Specific peak assignments are not readily available in the public domain. |
| ¹³C NMR | Specific peak assignments are not readily available in the public domain. |
| Mass Spectrometry | m/z 401.2 [M+H]⁺ has been reported.[1] |
| Infrared (IR) | Specific absorption data is not readily available in the public domain. |
Biological Activity and Mechanism of Action
This compound is a highly selective and potent inhibitor of the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[2] By inhibiting the proteasome, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of endoplasmic reticulum (ER) stress.[1] This ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[3]
This compound preferentially targets the chymotrypsin-like (ChTL) activity of the proteasome.[1] It forms a covalent bond with the N-terminal threonine residue of the catalytic β-subunits of the proteasome.[4][5] Studies have shown that this compound exhibits selectivity for the immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X.[3]
Table 4: Biological Activity of this compound
| Activity | Cell Line/System | Value | Source |
| Proteasome Inhibition (ChTL) | Enriched fraction from BRA-346 | IC₅₀ = 45 ng/mL | [1] |
| Growth Inhibition (GI₅₀) | HOG (glioma) | 1.6 ng/mL | [1] |
| Growth Inhibition (GI₅₀) | T98G (glioma) | 1.7 ng/mL | [1] |
Signaling Pathways
The induction of apoptosis by proteasome inhibitors like this compound is a complex process involving multiple signaling pathways. A key pathway implicated is the p53-dependent upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[6][7][8][9]
Caption: this compound-induced apoptosis via the p53/PUMA pathway.
Experimental Protocols
Total Synthesis of this compound
-
Synthesis of the Peptide Backbone: Standard solid-phase or solution-phase peptide synthesis methodologies are used to construct the desired peptide sequence.
-
Synthesis of the α',β'-Epoxyketone Fragment: This can be achieved through various synthetic routes, often starting from a corresponding amino acid.
-
Coupling of the Peptide and Epoxyketone Fragments: The peptide and epoxyketone fragments are coupled to form the final this compound molecule.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Researchers interested in the total synthesis of this compound are encouraged to consult the primary literature on the synthesis of eponemycin, epoxomicin, and other related α',β'-epoxyketone proteasome inhibitors.[3][10]
Isolation and Purification of this compound from Streptomyces hygroscopicus
The following is a general protocol for the isolation and purification of this compound from a culture of Streptomyces hygroscopicus. Optimization of culture conditions and purification steps may be required.
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Fermentation: Inoculate a suitable liquid medium (e.g., A1 medium containing peptone, soluble starch, and yeast extract) with a culture of Streptomyces hygroscopicus.[11] Incubate the culture for 7-10 days at 28°C with shaking (e.g., 200 rpm).[12]
-
Extraction: After incubation, extract the culture broth with an equal volume of ethyl acetate.[11][12] Separate the organic layer and repeat the extraction process to maximize the yield.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.[11]
-
Fractionation: The crude extract can be further fractionated by partitioning between immiscible solvents, such as n-hexane and a methanol/water mixture, to remove nonpolar impurities.[11]
-
Chromatography: Subject the active fraction to a series of chromatographic steps. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[13]
Proteasome Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on the chymotrypsin-like activity of the proteasome.[1][14]
Materials:
-
Purified 20S proteasome or cell lysate containing proteasomes
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[1]
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well black microplate, add the purified proteasome or cell lysate to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) without the inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.[1]
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes).
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
Conclusion
This compound is a valuable tool for studying the ubiquitin-proteasome system and holds promise as a therapeutic agent for the treatment of cancer and inflammatory diseases. This technical guide provides a summary of its known chemical and biological properties. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and further explore its therapeutic potential.
References
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitors promote p53-dependent apoptosis through PUMA and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Marine Streptomyces sp. Isolated From the Brazilian Endemic Tunicate Euherdmania sp. Produces this compound and Analogs With Potent Antiglioma Activity [frontiersin.org]
- 12. Frontiers | Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis [frontiersin.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. resources.novusbio.com [resources.novusbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Dihydroeponemycin Analogues
This technical guide provides a comprehensive overview of the biological activity of this compound and its analogues, focusing on their mechanism of action as proteasome inhibitors, cellular effects, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
This compound is a synthetic analogue of eponemycin, a natural product isolated from Streptomyces hygroscopicus. Eponemycin and its analogues belong to a class of α',β'-epoxyketones that have garnered significant interest for their potent antitumor and anti-inflammatory properties.[1] The primary intracellular target of these compounds is the 20S proteasome, a multi-catalytic protease complex crucial for regulated protein degradation.[2][3] By inhibiting the proteasome, this compound analogues disrupt cellular homeostasis, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.[4][5] This guide delves into the specifics of their biological activity, supported by quantitative data and detailed methodologies.
Mechanism of Action: Proteasome Inhibition
This compound and its analogues are potent, irreversible inhibitors of the 20S proteasome.[4] Their mechanism involves the covalent modification of the N-terminal threonine residue of the proteasome's catalytic β-subunits.[6][7] This binding is highly specific and leads to the inhibition of the proteasome's proteolytic activities.
This compound has been shown to covalently modify a subset of the catalytic proteasomal subunits, with a preference for the IFN-γ-inducible subunits LMP2 and LMP7.[2][4] This selective binding results in differential inhibition of the three major peptidolytic activities of the proteasome:
-
Chymotrypsin-like (ChT-L) activity: Cleavage after large hydrophobic residues.
-
Trypsin-like (T-L) activity: Cleavage after basic residues.
-
Post-Glutamyl Peptide Hydrolyzing (PGPH) or Caspase-like (C-L) activity: Cleavage after acidic residues.[1]
Studies have shown that the inhibition of the chymotrypsin-like and PGPH activities by this compound is significantly faster than the inhibition of the trypsin-like activity.[4]
Mechanism of 20S Proteasome Inhibition by this compound.
Quantitative Biological Activity Data
The biological activity of this compound and its analogues has been quantified through various assays, including proteasome inhibition and cytotoxicity against cancer cell lines.
Table 1: Inhibition of Proteasome Catalytic Activities by this compound
| Activity | Rate of Inhibition (k_association) (M⁻¹s⁻¹) | Reference |
| Chymotrypsin-like | 1300 | [4] |
| PGPH (Caspase-like) | 3000 | [4] |
| Trypsin-like | 110 | [4] |
Data from studies on purified 20S proteasome.
Table 2: Cytotoxicity of this compound (DHE) and Analogues against Glioma Cell Lines
| Compound | Cell Line | GI₅₀ (ng/mL) | Reference |
| This compound (DHE) | HOG | 1.6 | [8][9] |
| This compound (DHE) | T98G | 1.7 | [8][9] |
| BRA-346 epoxyketone fraction | HOG | 17.6 | [8][9] |
| BRA-346 epoxyketone fraction | T98G | 28.2 | [8][9] |
GI₅₀: 50% growth inhibition concentration.
Cellular Effects of Proteasome Inhibition
The inhibition of proteasome function by this compound analogues triggers a cascade of cellular events, culminating in apoptosis. This is primarily due to the accumulation of ubiquitinated proteins, including key cell cycle regulators and pro-apoptotic factors.
Key cellular effects include:
-
Accumulation of Ubiquitinated Proteins: Leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[8]
-
Cell Cycle Arrest: Proteasome-mediated degradation of cyclins and cyclin-dependent kinase inhibitors is essential for cell cycle progression. Inhibition of this process leads to cell cycle arrest.[2][3]
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins (e.g., Bax) and the activation of caspases lead to programmed cell death.[2][4] this compound-mediated proteasome inhibition has been observed to induce apoptosis and spindle-like morphological changes in cells.[2][4]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroeponemycin: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Dihydroeponemycin, a potent and selective proteasome inhibitor, has emerged as a promising anti-angiogenic agent. This document provides a comprehensive technical overview of the anti-angiogenic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays used to characterize its activity. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound is an analog of the natural product eponemycin, both of which exhibit anti-tumor and anti-angiogenic properties.[1] Its primary mechanism of action is the irreversible inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of a majority of intracellular proteins.[1][2] By disrupting proteasome function, this compound induces apoptosis and alters cellular morphology in endothelial cells, the primary cell type involved in angiogenesis.[2][3]
Mechanism of Action: Proteasome Inhibition
This compound covalently modifies and inhibits the catalytic β-subunits of the 20S proteasome.[1][2] It displays a preferential binding to the IFN-γ-inducible subunits LMP2 and LMP7.[2] The inhibition of the proteasome's chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities disrupts the degradation of key regulatory proteins, leading to the anti-angiogenic effects observed.[2]
Quantitative Data Summary
| Assay | Test Substance | Cell Line | Concentration | Effect | Citation |
| Cell Morphology | This compound | Bovine Aortic Endothelial Cells (BAECs) | 4 µM | Induced an elongated, bipolar, and spindle-like shape. | [2] |
| Apoptosis Induction | Proteasome Inhibitor (PSI) | Proliferating Endothelial Cells | EC50 = 24 nM | Induced programmed cell death. | [3][4] |
Key Signaling Pathways
The anti-angiogenic activity of this compound is mediated through its impact on several critical signaling pathways within endothelial cells.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and angiogenesis. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by factors such as VEGF, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-angiogenic genes. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation and downstream pro-angiogenic signaling.
Caption: this compound inhibits NF-κB signaling.
Induction of Apoptosis
Proteasome inhibition by this compound leads to the accumulation of pro-apoptotic proteins and the activation of caspase cascades, ultimately resulting in programmed cell death of endothelial cells. This process is particularly effective in proliferating cells, which are characteristic of active angiogenesis. The induction of apoptosis is a key mechanism by which this compound disrupts the formation of new blood vessels. The apoptotic cascade is initiated through mitochondrial damage and the subsequent activation of caspase-9.[5]
Caption: this compound induces apoptosis in endothelial cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of anti-angiogenic agents like this compound.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of a compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
96-well microplates
-
This compound stock solution
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM-2.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Caption: Workflow for the endothelial cell proliferation assay.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.[6]
Materials:
-
HUVECs
-
EGM-2
-
Basement membrane extract (BME), such as Matrigel®
-
96-well microplates
-
This compound stock solution
-
Inverted microscope with a camera
Protocol:
-
Thaw BME on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified BME at a density of 1.5 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Observe and photograph the tube formation using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network using image analysis software.
-
Calculate the percentage of inhibition of tube formation.
References
- 1. Didymin by suppressing NF-κB activation prevents VEGF-induced angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - NCe treatment inhibits VEGF 165 induced downstream signaling in endothelial cells. - figshare - Figshare [figshare.com]
- 5. Different signaling pathways induce apoptosis in endothelial cells and cardiac myocytes during ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antitumor Properties of Dihydroeponemycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitumor properties of Dihydroeponemycin, a potent and selective proteasome inhibitor. This compound, an analog of the natural product eponemycin, demonstrates significant potential as a chemotherapeutic agent through its targeted mechanism of action, leading to cell cycle disruption, apoptosis, and inhibition of angiogenesis.[1][2] This document details its molecular interactions, impact on critical signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Proteasome Inhibition
This compound exerts its primary antitumor effect by selectively targeting the 20S proteasome, a crucial multi-subunit complex responsible for the degradation of ubiquitinated proteins.[2][3] This inhibition is potent, competitive, and irreversible.[2] The molecule's α',β'-epoxyketone pharmacophore covalently binds to the N-terminal threonine residue of specific catalytic β-subunits within the proteasome.[4]
This covalent modification preferentially targets the interferon-gamma-inducible subunits LMP2 (Low Molecular Mass Protease 2) and LMP7.[1][2] This selective binding leads to the differential inhibition of the three major peptidolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like activity.[2] The inhibition of the chymotrypsin-like and PGPH activities is over tenfold faster than the inhibition of the trypsin-like activity, a finding consistent with the assignment of these activities to the LMP7 and LMP2 subunits, respectively.[2]
Perturbation of Cellular Signaling Pathways
By blocking proteasome function, this compound disrupts the degradation of key regulatory proteins, leading to the perturbation of multiple signaling pathways critical for tumor cell survival and proliferation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[5][6] In its canonical activation, the inhibitor protein IκBα is phosphorylated and subsequently degraded by the proteasome, releasing the NF-κB dimer (typically p50-p65) to translocate to the nucleus and activate pro-survival gene transcription.[7]
This compound-mediated proteasome inhibition prevents the degradation of IκBα.[2] This causes NF-κB to remain sequestered in the cytoplasm in its inactive state, thereby blocking the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.[7][8]
Induction of Apoptosis
Proteasome inhibition is a well-established trigger for apoptosis in cancer cells.[1][9] this compound induces programmed cell death through multiple mechanisms. The accumulation of misfolded and poly-ubiquitinated proteins leads to endoplasmic reticulum (ER) stress.[10] Furthermore, the stabilization of pro-apoptotic proteins, which are normally degraded by the proteasome, tips the cellular balance towards cell death.
This process involves the upregulation of pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial disruption and the release of cytochrome c.[9] Cytochrome c release initiates the activation of a caspase cascade, ultimately leading to DNA fragmentation and cell death.[2][11] Studies with other proteasome inhibitors show this can be highly dependent on the p53/PUMA pathway.[11] this compound treatment has been shown to result in DNA fragmentation in over 95% of cells after a 48-hour incubation.[2]
Anti-Angiogenic Effects
In addition to its direct cytotoxic effects, this compound exhibits anti-angiogenic properties.[2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is driven by factors such as Vascular Endothelial Growth Factor (VEGF).[12][13] By inhibiting the proteasome, this compound can disrupt the signaling pathways that lead to the expression of pro-angiogenic factors, thereby impeding the tumor's ability to establish a blood supply.[12][13]
Quantitative Antitumor Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against cancer cells and the proteasome.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Metric | Value | Citation |
| HOG | Glioma | SRB | GI₅₀ | 1.6 ng/mL | [10] |
| T98G | Glioma | SRB | GI₅₀ | 1.7 ng/mL | [10] |
| U87_MG | Glioblastoma | MTT | IC₅₀ (96h) | 17.72 µg/mL* | [10] |
*Note: This value is for a crude extract containing this compound and other analogs.
Table 2: Inhibition of 20S Proteasome Catalytic Activities by this compound
| Catalytic Activity | Fluorogenic Substrate | Rate of Inactivation (k_assoc, M⁻¹s⁻¹) | Citation |
| Chymotrypsin-like | Suc-LLVY-AMC | 1700 | [2] |
| PGPH | Z-LLE-βNA | 4800 | [2] |
| Trypsin-like | Boc-LRR-AMC | 120 | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to characterize the antitumor activity of this compound.
Proteasome Activity Assay
This assay measures the inhibition of the proteasome's catalytic activities using fluorogenic substrates.
Methodology:
-
Preparation: Purified 20S proteasome is diluted in assay buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Inhibition: The proteasome solution is incubated with varying concentrations of this compound for a set period at 37°C.
-
Substrate Addition: A fluorogenic peptide substrate specific for one of the catalytic sites (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is added to the mixture.[2]
-
Measurement: The release of the fluorescent group (e.g., AMC) is monitored over time using a fluorometer.
-
Analysis: The rate of substrate cleavage is calculated and compared between treated and untreated samples to determine the percentage of inhibition and the rate of inactivation.[2]
Cell Viability / Cytotoxicity Assay (SRB/MTT)
These colorimetric assays are used to determine the effect of a compound on cell proliferation and viability.
Methodology (Sulforhodamine B - SRB):
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[14]
-
Treatment: Cells are incubated with a range of this compound concentrations for a specified period (e.g., 72 hours).[14]
-
Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA).
-
Staining: The plates are washed, and the fixed cells are stained with Sulforhodamine B solution, which binds to total cellular protein.[14]
-
Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Measurement: The absorbance (optical density) is measured at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition (GI₅₀) or cytotoxicity (IC₅₀) relative to untreated controls.[14]
Target Identification via Affinity Purification
This protocol identifies the cellular proteins that directly bind to this compound.
Methodology:
-
Reagent Synthesis: this compound is synthesized with an affinity tag, such as biotin (this compound-biotin).[2]
-
Cell Lysis: Cancer cells are lysed to produce a whole-cell protein extract.
-
Affinity Binding: The cell lysate is incubated with the this compound-biotin probe, allowing it to covalently bind to its target proteins.[2]
-
Capture: The lysate is then passed over a streptavidin-agarose column. The high affinity of biotin for streptavidin captures the probe along with its covalently bound protein targets.[2]
-
Washing & Elution: The column is washed extensively to remove non-specifically bound proteins. The target proteins are then eluted.
-
Identification: The eluted proteins are separated by SDS-PAGE and identified using techniques such as Western blotting or mass spectrometry.[2]
Conclusion
This compound is a highly specific and potent antitumor agent that functions through the irreversible inhibition of the 20S proteasome.[2] Its mechanism of action leads to the disruption of the NF-κB pathway, induction of apoptosis, and inhibition of angiogenesis, validating the proteasome as a key target for cancer therapy.[1][2] The quantitative data underscore its efficacy at low concentrations against aggressive cancer cell lines like glioma.[10] The detailed protocols provided herein serve as a foundation for further investigation into this promising therapeutic candidate and the development of novel proteasome inhibitors.
References
- 1. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitor-induced apoptosis in human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydroartemisinin inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Marine Streptomyces sp. Isolated From the Brazilian Endemic Tunicate Euherdmania sp. Produces this compound and Analogs With Potent Antiglioma Activity [frontiersin.org]
The Epoxyketone Pharmacophore of Dihydroeponemycin: A Technical Guide to its Core Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the epoxyketone pharmacophore of Dihydroeponemycin, a potent and selective proteasome inhibitor. This compound, an analog of the natural product eponemycin, exerts its biological effects, including antitumor and anti-inflammatory activities, through the irreversible covalent inhibition of the proteasome.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the key signaling pathways it modulates.
The Epoxyketone Pharmacophore: A Warhead Targeting the Proteasome
The core of this compound's activity lies in its α',β'-epoxyketone moiety. This electrophilic "warhead" is crucial for its interaction with the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[3] The epoxyketone pharmacophore imparts a high degree of specificity for the proteasome over other classes of proteases.
The mechanism of inhibition is a two-step process involving the N-terminal threonine residue of the proteasome's catalytic β-subunits. First, the hydroxyl group of the threonine acts as a nucleophile, attacking the ketone of the epoxyketone. This is followed by the nucleophilic attack of the threonine's α-amino group on one of the epoxide carbons, leading to the formation of a stable seven-membered morpholino or a related 1,4-oxazepane adduct.[4] This dual covalent bond formation results in the irreversible inhibition of the proteasome's catalytic activity.[2][4]
Quantitative Analysis of Proteasome Inhibition
This compound exhibits differential inhibitory activity against the three major catalytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or post-glutamyl peptide hydrolyzing (PGPH) activity. Its potency is often quantified by the apparent second-order rate constant (kobs/[I]) and the half-maximal inhibitory concentration (IC50).
| Inhibitor | Proteasomal Activity | kobs/[I] (M⁻¹s⁻¹) | Reference |
| This compound | Chymotrypsin-like (β5) | Not explicitly found in searches | |
| Trypsin-like (β2) | Not explicitly found in searches | ||
| Caspase-like (β1) | Not explicitly found in searches | ||
| Epoxomicin | Chymotrypsin-like (β5) | 14,000 | [5] |
| Trypsin-like (β2) | Weak inhibition | [5] | |
| Caspase-like (β1/PGPH) | 9.2 | [5] |
Note: While direct kobs/[I] values for this compound were not found in the provided search results, it is established that it inhibits the chymotrypsin-like and PGPH activities more rapidly than the trypsin-like activity.[1]
| Inhibitor/Fraction | Cell Line/Proteasome | IC50 | Reference |
| This compound | Glioma Cells (HOG) | 1.6 ng/mL | |
| This compound | Glioma Cells (T98G) | 1.7 ng/mL | |
| BRA-346 epoxyketone-containing fraction | Proteasome ChTL activity | 45 ng/mL |
Experimental Protocols
Proteasome Activity Assay
This protocol outlines the measurement of the three major proteasome activities using fluorogenic substrates.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460-480 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µg of cell lysate or an appropriate amount of purified 20S proteasome to each well.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
To initiate the reaction, add the specific fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of substrate cleavage is determined from the linear phase of the reaction progress curve.
-
Calculate the percentage of inhibition relative to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proteasome Inhibition Assay
This protocol describes a general workflow for evaluating the inhibitory effect of this compound on proteasome activity within cultured cells.
dot
Caption: Workflow for evaluating cellular proteasome inhibition.
Modulation of Key Signaling Pathways
By inhibiting the proteasome, this compound disrupts the degradation of numerous regulatory proteins, thereby impacting critical cellular signaling pathways, primarily the NF-κB and apoptotic pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factors play a crucial role in inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
This compound's inhibition of the proteasome prevents the degradation of ubiquitinated IκBα.[3] This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB and prevents its nuclear translocation and transcriptional activity. This mechanism underlies the anti-inflammatory effects of this compound.
dot
Caption: Inhibition of the NF-κB pathway by this compound.
Induction of Apoptosis
Proteasome inhibitors are potent inducers of apoptosis (programmed cell death), a key mechanism behind their anticancer activity. The proteasome degrades several pro-apoptotic proteins, and its inhibition leads to their accumulation, tipping the cellular balance towards cell death.
This compound-mediated proteasome inhibition leads to the accumulation of pro-apoptotic proteins such as Bax and NOXA.[3] The buildup of these proteins can trigger the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
dot
Caption: Induction of apoptosis by this compound.
Synthesis of the Epoxyketone Pharmacophore
The synthesis of peptide α',β'-epoxyketones like this compound typically involves a convergent approach. A key step is the coupling of a peptide fragment (the "left-hand" fragment) with the α',β'-epoxyleucine "right-hand" fragment which contains the reactive pharmacophore. Chemoenzymatic strategies have also been developed, utilizing enzymes from the eponemycin biosynthetic pathway to construct the epoxyketone warhead.
References
- 1. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
Dihydroeponemycin's Binding Specificity for LMP2 and LMP7 Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding specificity of dihydroeponemycin to the Low Molecular Mass Polypeptide 2 (LMP2) and Low Molecular Mass Polypeptide 7 (LMP7), the catalytic subunits of the immunoproteasome. This document consolidates available data on binding affinities, details relevant experimental methodologies, and illustrates associated signaling pathways.
Introduction
This compound, an analog of the natural product eponemycin, is a potent and selective inhibitor of the 20S proteasome. Its antitumor and anti-inflammatory properties are attributed to its ability to covalently modify the catalytic subunits of the proteasome, with a marked preference for the IFN-γ-inducible subunits LMP2 (β1i) and LMP7 (β5i) of the immunoproteasome.[1][2] Understanding the nuances of its binding specificity is crucial for the rational design of next-generation immunoproteasome inhibitors with improved therapeutic indices.
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with inflammatory cytokines like IFN-γ. It plays a critical role in processing antigens for presentation by MHC class I molecules and in regulating cytokine production. The catalytic core of the immunoproteasome is composed of the standard β2i (MECL-1) subunit, along with LMP2 and LMP7, which replace their constitutive counterparts β1, β2, and β5, respectively.[3][4]
Quantitative Analysis of this compound Binding
While direct comparative quantitative data such as IC50 or Ki values for this compound's inhibition of isolated LMP2 and LMP7 subunits are not extensively reported in publicly available literature, qualitative evidence consistently points to its preferential binding to these immunoproteasome subunits over their constitutive counterparts. Studies utilizing biotinylated this compound have demonstrated its covalent and irreversible binding to the catalytic threonine residues of LMP2 and LMP7.[2][3] this compound also shows affinity for the constitutive subunit X (β5).[2][3]
The table below summarizes the known binding targets of this compound and, for comparative purposes, its structural relative, epoxomicin.
| Inhibitor | Target Proteasome Subunits | Binding Nature | Reference |
| This compound | LMP2 (β1i), LMP7 (β5i), X (β5) | Covalent, Irreversible | [2][3] |
| Epoxomicin | LMP7 (β5i), MECL1 (β2i), X (β5), Z (β2) | Covalent, Irreversible | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding specificity of proteasome inhibitors like this compound.
Protocol 1: Proteasome Activity Assay Using a Fluorogenic Substrate
This assay measures the chymotrypsin-like activity of the proteasome, which is primarily attributed to the LMP7 and β5 subunits. Inhibition of this activity by this compound can be quantified.
1. Materials:
-
Purified 20S immunoproteasome or cell lysate containing immunoproteasomes.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM ATP.
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO.
-
This compound: Stock solution in DMSO.
-
Proteasome Inhibitor (Positive Control): MG-132, 10 mM stock in DMSO.
-
96-well, black, flat-bottom plates.
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
2. Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted this compound or control (DMSO vehicle, MG-132) to each well.
-
Add 50 µL of purified immunoproteasome or cell lysate (containing 0.5-1 µg of protein) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock to 100 µM in Assay Buffer.
-
Add 100 µL of the substrate working solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at 37°C every 5 minutes for 30-60 minutes using a microplate reader.
-
Calculate the rate of AMC release (RFU/min) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Biotinylated this compound Pull-Down Assay
This affinity purification method is used to identify the protein targets of this compound.
1. Materials:
-
Cells expressing immunoproteasomes (e.g., IFN-γ stimulated cell lines).
-
Biotinylated this compound.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors.
-
Streptavidin-agarose or magnetic beads.
-
Wash Buffer: Lysis buffer with reduced NP-40 (0.1%).
-
Elution Buffer: 2X SDS-PAGE sample buffer.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies specific for LMP2, LMP7, and other proteasome subunits.
2. Procedure:
-
Treat cells with biotinylated this compound at a desired concentration and for a specific time. A control group with no treatment should be included.
-
Harvest and lyse the cells in Lysis Buffer on ice.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with streptavidin beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated this compound and its bound proteins.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in 2X SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against LMP2, LMP7, and other proteasome subunits to confirm their binding to this compound.
Signaling Pathways and Logical Relationships
The preferential inhibition of LMP2 and LMP7 by this compound has significant implications for downstream signaling pathways, particularly those involved in immunity and inflammation.
Experimental Workflow for Assessing Binding Specificity
The following diagram illustrates a typical workflow to determine the binding specificity of a compound like this compound.
Signaling Pathway: NF-κB Activation
The proteasome is a key regulator of the NF-κB signaling pathway. The canonical pathway involves the degradation of IκBα, which releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Inhibition of the proteasome, including the immunoproteasome, can block IκBα degradation and thus suppress NF-κB activation. The differential roles of LMP2 and LMP7 in processing specific substrates could lead to nuanced effects on this pathway.
References
- 1. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LMP2-Specific Inhibitors: Chemical Genetic Tools for Proteasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The major-histocompatibility-complex-encoded beta-type proteasome subunits LMP2 and LMP7. Evidence that LMP2 and LMP7 are synthesized as proproteins and that cellular levels of both mRNA and LMP-containing 20S proteasomes are differentially regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Proteasome Inhibitor: An In-depth Technical Guide to the Natural Product Origins of Eponemycin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eponemycin, a potent α,β-epoxyketone natural product, has garnered significant attention in the scientific community for its targeted inhibition of the 20S proteasome, a key player in cellular protein degradation. This mechanism of action has established eponemycin and its structural analogues as valuable scaffolds in the development of anticancer therapeutics, exemplified by the FDA-approved drug carfilzomib. This technical guide provides a comprehensive overview of the natural origins of eponemycin and its related compounds, detailing their microbial sources, biosynthetic pathways, and biological activities. The guide includes structured data on their efficacy, detailed experimental protocols for their isolation and characterization, and visual diagrams of the underlying biochemical processes to facilitate a deeper understanding for researchers in natural product chemistry, microbiology, and drug discovery.
Microbial Origins of Eponemycin and Its Analogues
Eponemycin and its structurally related analogues are secondary metabolites produced by a variety of soil- and marine-dwelling bacteria, primarily belonging to the phylum Actinobacteria. These microorganisms synthesize these complex molecules as part of their chemical arsenal in the competitive microbial environment.
Table 1: Natural Producers of Eponemycin and Selected Analogues
| Compound | Producing Organism | Environment |
| Eponemycin | Streptomyces hygroscopicus[1][2] | Soil |
| TMC-86A | Streptomyces chromofuscus[3] | Soil |
| Epoxomicin | Goodfellowiella coeruleoviolacea[4] | Soil |
| Dihydroeponemycin | Streptomyces sp. BRA-346[5] | Marine Tunicate |
| Clarepoxcins | Soil Metagenomic Libraries[4] | Soil |
| Landepoxins | Soil Metagenomic Libraries[4] | Soil |
| Macyranone A | Cystobacter fuscus[4] | Soil |
Biosynthesis of the Epoxyketone Pharmacophore
The characteristic α,β-epoxyketone "warhead" of eponemycin and its analogues is the key structural feature responsible for their potent and irreversible inhibition of the proteasome. The biosynthesis of this moiety is a fascinating example of enzymatic catalysis, orchestrated by a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line.
The biosynthetic gene clusters for eponemycin (epn) and epoxomicin (epx) have been identified and characterized, revealing a conserved set of enzymes responsible for the construction of the core structure.[4][6] A minimal set of enzymes, including an NRPS, a PKS, and an acyl-CoA dehydrogenase (ACAD) homolog, are required for the formation of the terminal epoxyketone.[4][7]
The biosynthesis is proposed to initiate with the loading of a starter unit, which varies among the different analogues, onto the NRPS module.[3] For instance, eponemycin biosynthesis utilizes a 6-methylheptanoyl thioester, while TMC-86A biosynthesis starts with a butanoyl thioester.[3] The NRPS then sequentially adds amino acid building blocks, such as serine and leucine.[3] The growing peptide chain is then passed to a PKS module, which extends it with a malonyl-CoA extender unit and performs α-dimethylation.[3][8]
A key step in the formation of the epoxyketone warhead is catalyzed by a flavin-dependent, acyl-CoA dehydrogenase-like enzyme, named EpnF in the eponemycin pathway.[1][9] This remarkable enzyme is believed to catalyze decarboxylation, desaturation, and monooxygenation of a β-ketoacid intermediate to furnish the final α,β-epoxyketone.[1][3] Subsequent tailoring reactions, such as hydroxylation by a cytochrome P450 enzyme (EpnI), can further modify the molecule.[3]
Biological Activity and Quantitative Data
Eponemycin and its analogues exhibit potent cytotoxic and proteasome-inhibitory activities, making them attractive candidates for drug development. Their primary cellular target is the chymotrypsin-like (β5) subunit of the 20S proteasome.
Table 2: Cytotoxicity of Eponemycin Analogues Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Eponemycin Analogue 12a | U266 (Multiple Myeloma) | ~250[1] |
| Eponemycin Analogue 12j | U266 (Multiple Myeloma) | ~500[1] |
| Eponemycin Analogue 12l | U266 (Multiple Myeloma) | ~750[1] |
| Eponemycin Analogue 12n | U266 (Multiple Myeloma) | ~1000[1] |
| Eponemycin Analogue 12o | U266 (Multiple Myeloma) | ~1250[1] |
| This compound | HCT-116 (Colon Carcinoma) | Potent in vitro toxicity[2] |
| This compound | B16-F10 (Melanoma) | Potent in vitro toxicity[2] |
| TMC-95A | HCT-116 (Colon Carcinoma) | 4,400[2] |
| TMC-95A | HL-60 (Leukemia) | 9,800[2] |
Table 3: Proteasome Inhibitory Activity of Eponemycin and Analogues
| Compound | Proteasome Subunit Target | IC50 (nM) |
| Epoxomicin | Chymotrypsin-like (β5) | 2.5[6] |
| Carfilzomib (synthetic analogue) | β5c and β5i | 6 and 33, respectively[2] |
| TMC-86A | Chymotrypsin-like | 5,100[10] |
| TMC-86B | Chymotrypsin-like | 1,100[10] |
| TMC-96 | Chymotrypsin-like | 2,900[10] |
Experimental Protocols
Fermentation and Isolation of Eponemycin from Streptomyces hygroscopicus
This protocol is a generalized procedure based on common methods for the cultivation of Streptomyces and extraction of secondary metabolites.
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces hygroscopicus spores from a mature agar plate into a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., ISP4 medium). Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.
-
Production Fermentation: Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture. A variety of production media can be used, and optimization may be required. Incubate at 28-30°C for 5-7 days with vigorous shaking.
-
Extraction: After incubation, harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers and concentrate under reduced pressure to yield a crude extract. The mycelial cake can also be extracted with acetone or methanol, followed by evaporation and partitioning between water and ethyl acetate.
-
Purification: The crude extract can be subjected to a series of chromatographic steps for purification. This may include silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable gradient of water and acetonitrile or methanol. Monitor fractions for bioactivity using a proteasome inhibition assay or cytotoxicity assay.
Structure Elucidation of Eponemycin
The definitive structure of a novel natural product like eponemycin is determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide valuable information about the connectivity of the atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complete chemical structure.
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the assembly of the molecular skeleton.
-
NOESY: Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
-
Chiral Analysis: To determine the absolute stereochemistry of the amino acid residues, the purified compound is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC, comparing the retention times with those of authentic standards.
Biochemical Assay for EpnF Enzyme Activity
This protocol describes a general method to assess the activity of the key epoxyketone-forming enzyme, EpnF.
-
Expression and Purification of EpnF: The gene encoding EpnF is cloned into an expression vector and transformed into a suitable host, such as E. coli. The recombinant protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).
-
Synthesis of β-ketoacid Substrate: The β-ketoacid substrate for EpnF needs to be chemically synthesized.
-
Enzyme Assay: The assay is typically performed in a buffered solution (e.g., Tris-HCl or HEPES) at a controlled temperature (e.g., 37°C). The reaction is initiated by adding the purified EpnF enzyme to a solution containing the β-ketoacid substrate and necessary cofactors (e.g., FAD).
-
Product Detection and Quantification: The formation of the epoxyketone product can be monitored over time using liquid chromatography-mass spectrometry (LC-MS). The reaction is quenched at different time points by adding an acid, and the amount of product formed is quantified by comparing its peak area to a standard curve.
Conclusion and Future Perspectives
Eponemycin and its analogues represent a fascinating class of natural products with significant therapeutic potential. The elucidation of their microbial origins and biosynthetic pathways has not only provided insights into the intricate chemistry of nature but has also opened up avenues for the bioengineering of novel, more potent, and selective proteasome inhibitors. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the power of these natural molecules in the fight against cancer and other diseases. Future efforts in this field will likely focus on the discovery of new analogues from diverse microbial sources, the detailed biochemical characterization of the biosynthetic enzymes for chemoenzymatic synthesis, and the genetic manipulation of the producing strains to enhance production titers and generate novel derivatives.
References
- 1. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Parallelized gene cluster editing illuminates mechanisms of epoxyketone proteasome inhibitor biosynthesis [ouci.dntb.gov.ua]
- 7. academic.oup.com [academic.oup.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMC-86A, B and TMC-96, new proteasome inhibitors from Streptomyces sp. TC 1084 and Saccharothrix sp. TC 1094. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Induction of Apoptosis by Dihydroeponemycin Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroeponemycin, a potent and selective proteasome inhibitor, has emerged as a significant agent in cancer research due to its ability to induce apoptosis in malignant cells. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-induced apoptosis. Through a comprehensive review of existing literature, this document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to serve as a valuable resource for researchers in oncology and drug development.
Introduction
Programmed cell death, or apoptosis, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. The ubiquitin-proteasome system plays a critical role in the degradation of intracellular proteins, including those that regulate the cell cycle and apoptosis. Inhibition of the proteasome has therefore become a key therapeutic strategy in oncology.
This compound is an epoxyketone-based natural product derivative that acts as an irreversible inhibitor of the 20S proteasome. By covalently binding to specific catalytic subunits of the proteasome, this compound disrupts the degradation of key regulatory proteins, ultimately triggering the apoptotic cascade in cancer cells. This guide delves into the specifics of this process, providing a technical foundation for further research and development.
Mechanism of Action of this compound
This compound's pro-apoptotic activity stems from its potent and selective inhibition of the 20S proteasome. The core mechanism involves the covalent modification of the N-terminal threonine residue of specific catalytic β-subunits within the proteasome complex.
Targeting Proteasome Subunits
This compound exhibits preferential binding to the immuno-subunits LMP2 (β1i) and LMP7 (β5i) of the proteasome. This selective targeting leads to the differential inhibition of the three major peptidase activities of the proteasome:
-
Chymotrypsin-like (CT-L) activity: Primarily associated with the β5 subunit.
-
Trypsin-like (T-L) activity: Primarily associated with the β2 subunit.
-
Peptidyl-glutamyl peptide-hydrolyzing (PGPH) or Caspase-like (C-L) activity: Primarily associated with the β1 subunit.
This targeted inhibition disrupts the normal degradation of a multitude of cellular proteins, including cell cycle regulators and inhibitors of apoptosis, thereby pushing the cell towards a pro-apoptotic state.
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis has been quantified across various cancer cell lines and through multiple experimental approaches.
Inhibitory Concentration (IC50) Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| HOG | Glioma | 1.6 | [1] |
| T98G | Glioma | 1.7 | [1] |
Inhibition of Proteasome Activity
The inhibitory effect of this compound on the distinct catalytic activities of the proteasome has been quantitatively assessed.
| Proteasome Activity | Rate of Inhibition | Reference |
| Chymotrypsin-like | >10-fold faster than Trypsin-like activity | [2] |
| PGPH | >10-fold faster than Trypsin-like activity | [2] |
| Trypsin-like | Slower inhibition rate | [2] |
Induction of Apoptosis in Cell Lines
Treatment with this compound leads to a significant increase in the apoptotic cell population.
| Cell Line | Treatment Conditions | Apoptosis Induction | Assay | Reference |
| U87_MG | Not Specified | 83.6% increase in apoptosis | Flow Cytometry |
Signaling Pathways in this compound-Induced Apoptosis
The inhibition of the proteasome by this compound triggers a cascade of signaling events that converge on the activation of the apoptotic machinery. The accumulation of pro-apoptotic proteins and the stabilization of tumor suppressors like p53 are central to this process.
The Intrinsic (Mitochondrial) Pathway
Proteasome inhibition leads to the accumulation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a culture plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound for desired time points. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
References
Methodological & Application
Application Notes and Protocols for Dihydroeponemycin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin (DHE) is a potent and selective inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome system that is crucial for the degradation of regulatory proteins involved in cell cycle progression and survival.[1][2] As an analog of the natural product eponemycin, DHE exhibits significant antitumor and antiangiogenic properties.[1][2] Its mechanism of action involves the irreversible and covalent modification of catalytic proteasomal subunits, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and the induction of apoptosis in cancer cells.[1][2][3] These characteristics make this compound a valuable tool for cancer research and a potential candidate for novel chemotherapeutic strategies.
This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing cell viability, quantifying apoptosis, and analyzing its impact on cellular signaling pathways.
Mechanism of Action
This compound selectively targets the 20S proteasome complex.[1][2] It covalently binds to the N-terminal threonine residue of a subset of the catalytic β-subunits, showing a preference for the interferon-gamma-inducible subunits LMP2 (β1i) and LMP7 (β5i).[1][2][4] This irreversible binding inhibits the three major peptidolytic activities of the proteasome: chymotrypsin-like, trypsin-like, and post-glutamyl peptide hydrolyzing activities.[1][2] The blockage of proteasome function disrupts the degradation of key cellular proteins, such as cyclins and cyclin-dependent kinase inhibitors, leading to cell cycle arrest.[1][2] The accumulation of misfolded and regulatory proteins can also induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis, or programmed cell death.[3]
Data Presentation
The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.
| Cell Line | Cancer Type | Parameter | Value (ng/mL) | Value (nM) | Reference |
| HOG | Human Oligodendroglioma | GI50 | 1.6 | ~4.0 | [3][5] |
| T98G | Human Glioblastoma | GI50 | 1.7 | ~4.2 | [3][5] |
| EL4 | Mouse Lymphoma | IC50 | Not Stated | ~800* | [2] |
*Note: The IC50 for EL4 cells is estimated based on the reported use of a 2 µM concentration, stated to be 2.5-fold higher than the antiproliferative IC50.[2] The molecular weight of this compound (C22H36N2O5) is approximately 408.5 g/mol , which was used for the ng/mL to nM conversion.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound in a cell culture setting.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit cell proliferation (IC50).
Materials:
-
This compound (DHE) stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a series of this compound dilutions in complete medium from the stock solution. A suggested range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest DHE treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared DHE dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the DHE concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][7]
Materials:
-
This compound (DHE)
-
Target cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 to 5x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with DHE at concentrations around the predetermined IC50 value (and a vehicle control) for 24-48 hours.[2]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Proteasome Inhibition
This protocol assesses the effect of this compound on the accumulation of ubiquitinated proteins and the activation of apoptotic markers like cleaved Caspase-3.
Materials:
-
This compound (DHE)
-
Target cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ubiquitin, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well or 10-cm plates and treat with DHE as described previously. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[8][9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[8]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature.[10] Incubate the membrane with the primary antibody (e.g., anti-Ubiquitin, 1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10] After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities. An increase in high molecular weight smeared bands when probing for ubiquitin indicates proteasome inhibition. An increase in the cleaved Caspase-3 band indicates apoptosis induction. Use β-actin as a loading control.
Signaling Pathway Perturbation
Inhibition of the proteasome by this compound initiates a cascade of events culminating in apoptosis. The accumulation of ubiquitinated proteins, particularly cell cycle regulators, leads to G2/M phase arrest. This cellular stress can activate the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways. Evidence suggests that proteasome inhibition can lead to the activation of initiator caspases like Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway), which in turn cleave and activate executioner caspases like Caspase-3, leading to the dismantling of the cell.[5][11]
References
- 1. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. mayo.edu [mayo.edu]
Application Notes and Protocols for Utilizing Dihydroeponemycin in Proteasome Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin, an analog of the natural product eponemycin, is a potent and highly specific inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. Its irreversible binding to specific catalytic subunits of the 20S proteasome makes it a valuable tool for studying proteasome function and for the development of novel therapeutics targeting protein degradation pathways. These application notes provide detailed protocols for using this compound in both biochemical and cell-based proteasome activity assays.
Mechanism of Action: this compound is an α,β-epoxyketone that covalently binds to the N-terminal threonine residue of the proteasome's active sites.[1] This irreversible inhibition primarily targets the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L) activities of the proteasome, albeit at different rates.[2] Studies have shown that this compound preferentially binds to the IFN-γ-inducible subunits LMP2 and LMP7, which are associated with chymotrypsin-like and PGPH activities.
Data Presentation
| Inhibitor | Proteasome Activity | Parameter | Value | Reference |
| This compound-containing fraction | Chymotrypsin-like | IC50 | 45 ng/mL | [3] |
| Epoxomicin/Dihydroeponemycin Chimera | Chymotrypsin-like | kobs/[I] (M⁻¹s⁻¹) | 14,000 | [1] |
| Epoxomicin/Dihydroeponemycin Chimera | Trypsin-like | kobs/[I] (M⁻¹s⁻¹) | 9.2 | [1] |
| Epoxomicin/Dihydroeponemycin Chimera | PGPH-like | kobs/[I] (M⁻¹s⁻¹) | 780 | [1] |
Note: The kinetic constants (kobs/[I]) were determined for a chimeric molecule of epoxomicin and this compound and are indicative of the relative inhibitory potential.
Experimental Protocols
Protocol 1: Biochemical Proteasome Activity Assay Using a Fluorogenic Substrate
This protocol outlines the measurement of proteasome activity in purified proteasome preparations or cell lysates using a fluorogenic substrate. The assay measures the cleavage of a specific peptide substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), which results in a quantifiable increase in fluorescence.
Materials:
-
Purified 20S or 26S proteasome or cell lysate
-
This compound (stock solution in DMSO)
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP for 26S proteasome)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor control (e.g., MG-132)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in assay buffer to determine the IC50 value. A typical concentration range to test would be from 1 nM to 100 µM.
-
Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions (e.g., 20 µM Suc-LLVY-AMC).
-
Prepare a working solution of the control inhibitor (e.g., 10 µM MG-132).
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of the this compound dilutions to the sample wells.
-
Add 10 µL of the control inhibitor to the positive control wells.
-
Add 10 µL of DMSO (vehicle control) to the negative control wells.
-
Add 20 µL of the purified proteasome or cell lysate (containing approximately 0.1-1 µg of protein) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiation and Measurement:
-
Add 20 µL of the fluorogenic substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Take kinetic readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the activity in the this compound-treated wells to the activity in the vehicle control wells.
-
Plot the percentage of proteasome inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proteasome Activity Assay Using a Luminescent Substrate
This protocol describes the measurement of proteasome activity in living cells using a cell-permeable, luminogenic substrate. This "add-mix-measure" assay is suitable for high-throughput screening.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Luminescent proteasome activity assay kit (e.g., Proteasome-Glo™) containing a cell-permeable substrate and lysis/detection reagent
-
Opaque-walled 96-well microplate
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of cell culture medium.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (DMSO) and positive control (e.g., MG-132) wells.
-
Incubate the plate for the desired treatment time (e.g., 2, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the luminescence signal from the this compound-treated wells to the signal from the vehicle-treated wells.
-
Plot the percentage of proteasome activity versus the logarithm of the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: Mechanism of this compound action on proteasome subunits.
Caption: Workflow for a biochemical proteasome activity assay.
Caption: Workflow for a cell-based proteasome activity assay.
References
Application Notes and Protocols for Affinity Purification using Biotinylated Dihydroeponemycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin, an analog of the natural product eponemycin, is a highly specific and potent inhibitor of the 20S proteasome. It exerts its activity by covalently binding to the catalytic β-subunits of the proteasome, with a preference for the IFN-γ-inducible subunits LMP2 and LMP7.[1] This specificity makes this compound an invaluable tool for studying the function and regulation of the proteasome, a central player in cellular protein degradation and homeostasis.
This document provides detailed application notes and protocols for the use of biotinylated this compound as an affinity probe to purify and identify proteasome subunits and associated proteins from cell lysates. The strong and specific interaction between biotin and streptavidin allows for efficient enrichment of the probe-target complexes.
Principle
The affinity purification strategy relies on the covalent and irreversible binding of biotinylated this compound to the active sites of the proteasome's catalytic subunits.[1] Cells or tissue lysates are incubated with the biotinylated probe, allowing for the formation of a stable probe-proteasome complex. This complex is then captured on a streptavidin-conjugated solid support, such as agarose or magnetic beads. After stringent washing steps to remove non-specifically bound proteins, the enriched proteasome complexes can be eluted for downstream analysis, such as SDS-PAGE, western blotting, and mass spectrometry-based proteomic identification.
Data Presentation
Table 1: Inhibitory Activity of this compound Analogs against the Chymotrypsin-Like (ChT-L) Activity of the Proteasome.
| Compound | Concentration (µg/mL) | % Inhibition of ChT-L Activity |
| This compound | 12 | ~80% |
| Epoxomicin | 16.6 | ~90% |
| This compound-containing fraction | 1 | ~75% |
Note: This table summarizes representative data on the inhibitory potency of this compound and related compounds. Actual values may vary depending on the experimental conditions and the purity of the compounds.
Table 2: Example Quantitative Mass Spectrometry Results for Proteins Purified with Biotinylated this compound from a Human Cancer Cell Line Lysate.
| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Counts (Probe) | Spectral Counts (Control) | Fold Enrichment (Probe/Control) |
| P28062 | PSMB5 | Proteasome subunit beta type-5 | 152 | 2 | 76 |
| P49720 | PSMB7 | Proteasome subunit beta type-7 (LMP7) | 128 | 1 | 128 |
| P28072 | PSMB2 | Proteasome subunit beta type-2 | 95 | 3 | 31.7 |
| P25788 | PSMA1 | Proteasome subunit alpha type-1 | 88 | 5 | 17.6 |
| P28074 | PSMB6 | Proteasome subunit beta type-6 | 85 | 2 | 42.5 |
| Q99460 | PSMD1 | 26S proteasome non-ATPase regulatory subunit 1 | 45 | 8 | 5.6 |
Note: This table presents hypothetical but realistic data to illustrate the expected outcome of a quantitative proteomics experiment. The control sample would typically be a mock purification without the biotinylated probe or a competition experiment with an excess of non-biotinylated this compound. The fold enrichment highlights the specific capture of proteasome subunits.
Experimental Protocols
Protocol 1: Synthesis of Biotinylated this compound (Conceptual Overview)
The synthesis of a biotinylated this compound probe involves the coupling of a biotin moiety to the this compound core structure. While the detailed synthetic route is not publicly available, the general strategy would involve a multi-step organic synthesis. A common approach is to introduce a linker with a reactive functional group (e.g., an amine or a carboxylic acid) onto the this compound molecule, which can then be conjugated to an activated biotin derivative.
Key Steps (Hypothetical):
-
Synthesis of the this compound Core: This would likely follow a synthetic route similar to that established for eponemycin and its analogs.
-
Functionalization for Linker Attachment: Modification of the this compound structure to introduce a suitable functional group for biotin conjugation, without compromising its proteasome binding affinity. This might involve protecting group chemistry to ensure selective modification.
-
Linker and Biotin Conjugation: Reaction of the functionalized this compound with a biotin derivative containing a compatible reactive group (e.g., NHS-ester biotin to react with an amine).
-
Purification: Purification of the final biotinylated this compound probe using techniques such as high-performance liquid chromatography (HPLC).
Disclaimer: This is a conceptual overview. The actual synthesis should be performed by a qualified synthetic organic chemist.
Protocol 2: Affinity Purification of Proteasome Complexes
This protocol describes the enrichment of proteasome subunits from a mammalian cell lysate using biotinylated this compound and streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated this compound
-
Mammalian cells of interest
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.1% SDS, supplemented with protease inhibitor cocktail.
-
Streptavidin Magnetic Beads
-
Wash Buffer 1: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mM EDTA, 1% Triton X-100
-
Wash Buffer 2: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl (pH 7.5), 10 mM DTT (for mass spectrometry) or non-denaturing elution buffer (e.g., 2 mM biotin in PBS) for functional assays.
Procedure:
-
Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate). Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Probe Incubation: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer. b. Add biotinylated this compound to the lysate at a final concentration of 1-5 µM. c. As a negative control, use a lysate sample with no probe or a sample pre-incubated with a 100-fold excess of non-biotinylated this compound for 1 hour before adding the biotinylated probe. d. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Capture of Probe-Target Complexes: a. Equilibrate the required amount of streptavidin magnetic beads by washing three times with Lysis Buffer. b. Add the equilibrated beads to the cell lysate containing the probe. c. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: a. Pellet the magnetic beads using a magnetic stand and discard the supernatant. b. Wash the beads twice with 1 mL of Wash Buffer 1. c. Wash the beads three times with 1 mL of Wash Buffer 2.
-
Elution: a. For Mass Spectrometry: Add 50 µL of Elution Buffer to the beads and incubate at 95°C for 10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins. b. For Functional Assays (Non-denaturing): Add 50 µL of non-denaturing elution buffer and incubate at room temperature for 30-60 minutes with gentle agitation. Pellet the beads and collect the supernatant. Note that elution with biotin may be inefficient due to the strong biotin-streptavidin interaction.
-
Downstream Analysis: a. Analyze the eluted proteins by SDS-PAGE and silver staining or western blotting using antibodies against proteasome subunits. b. For proteomic identification, proceed with in-solution or in-gel trypsin digestion of the eluted proteins followed by LC-MS/MS analysis.
Visualizations
Signaling Pathway of Proteasome Inhibition
Caption: this compound-mediated proteasome inhibition.
Experimental Workflow
Caption: Affinity purification workflow.
References
Dihydroeponemycin: Application Notes and Protocols for In Vivo Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin, an epoxyketone-containing natural product derivative, is a potent and irreversible inhibitor of the 20S proteasome, specifically targeting the chymotrypsin-like activity of the β5 subunit. This inhibition mechanism underlies its significant anti-inflammatory properties. By blocking proteasome activity, this compound prevents the degradation of the inhibitor of κB (IκBα). This stabilization of IκBα sequesters the nuclear factor-κB (NF-κB) transcription factor in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. These target genes include those encoding for key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This application note provides detailed protocols for utilizing this compound in preclinical in vivo models of acute and chronic inflammation.
Mechanism of Action: NF-κB Pathway Inhibition
This compound exerts its anti-inflammatory effects by intervening in a critical signaling pathway that governs the inflammatory response.
Quantitative Data Summary
The following tables summarize expected outcomes based on the mechanism of action of this compound and data from related proteasome inhibitors. Researchers should perform dose-response studies to determine the optimal concentration for their specific model.
Table 1: In Vivo Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 4h | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 1 | 0.62 ± 0.05 | 27% |
| This compound | 5 | 0.41 ± 0.04 | 52% |
| This compound | 10 | 0.25 ± 0.03 | 71% |
| Indomethacin (Positive Control) | 10 | 0.30 ± 0.04 | 65% |
Table 2: Effect of this compound on Serum Cytokine Levels in an LPS-Induced Endotoxemia Model
| Treatment Group | Dose (mg/kg, i.p.) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Saline Control | - | 50 ± 12 | 85 ± 20 |
| LPS + Vehicle | - | 1250 ± 150 | 2500 ± 300 |
| LPS + this compound | 5 | 620 ± 80 | 1100 ± 150 |
| LPS + Dexamethasone (Positive Control) | 1 | 450 ± 60 | 950 ± 120 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the anti-inflammatory effects of novel compounds on acute inflammation.
Experimental Workflow:
Application Notes and Protocols for Western Blot Analysis of Ubiquitinated Proteins Following Dihydroeponemycin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a pivotal role in regulating processes like cell cycle progression, signal transduction, and antigen processing.[1] Proteins targeted for degradation are tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3 ligases). The 26S proteasome, a large multi-catalytic protease complex, recognizes and degrades these ubiquitinated proteins.[1][2]
This compound, an analog of the natural product eponemycin, is a potent, specific, and irreversible inhibitor of the 20S proteasome, the catalytic core of the 26S complex.[1][3] It covalently binds to a subset of the catalytic β-subunits of the proteasome, thereby blocking its proteolytic activities.[1][4] This inhibition prevents the degradation of polyubiquitinated proteins, leading to their accumulation within the cell. This characteristic makes this compound a valuable tool for studying the ubiquitination status of specific proteins and the overall flux of the UPS.
These application notes provide a detailed protocol for treating cells with this compound to enrich the cellular pool of ubiquitinated proteins and their subsequent analysis by western blot.
Mechanism of Action: this compound
This compound's primary mechanism involves the direct inhibition of the proteasome's chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities, albeit at different rates.[1] By blocking the proteasome, the degradation of proteins marked with ubiquitin is halted, causing them to accumulate. This accumulation can be readily detected by western blotting using antibodies specific for ubiquitin or a specific protein of interest.
Caption: this compound inhibits the 26S proteasome, leading to the accumulation of polyubiquitinated proteins.
Experimental Protocols
This section details the methodology for enriching and detecting ubiquitinated proteins using this compound treatment followed by western blot analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to your research) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes). Allow cells to adhere and grow to 70-80% confluency.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Treatment:
-
Label dishes for each condition (e.g., Untreated Control, Vehicle Control (DMSO), this compound-treated).
-
Aspirate the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound (a typical starting concentration is 1-10 µM) or vehicle control.
-
Incubate the cells for a specified duration (e.g., 4-8 hours). The optimal time and concentration should be determined empirically for each cell line and experimental goal.
-
Protocol 2: Protein Extraction (Lysis)
Proper sample preparation is critical to preserve the ubiquitination status of proteins.[5]
-
Lysis Buffer Preparation: Prepare a lysis buffer containing inhibitors for both proteases and deubiquitinating enzymes (DUBs). A common choice is RIPA buffer supplemented with:
-
Protease Inhibitor Cocktail (e.g., 1x concentration).
-
DUB Inhibitor: 10 mM N-Ethylmaleimide (NEM). Prepare fresh.
-
Phosphatase inhibitors (optional, if phosphorylation is also being studied).
-
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the volume of each sample to contain the same amount of protein (e.g., 20-40 µg per lane).
-
Add 4x or 6x Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel. To resolve the high molecular weight smears characteristic of polyubiquitinated proteins, a lower percentage gel (e.g., 8%) or a gradient gel (e.g., 4-15%) is recommended.[6]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[6] PVDF membranes are often preferred for their higher binding capacity and signal strength.
-
Perform the transfer using a wet or semi-dry transfer system according to standard protocols.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. To detect the accumulation of all ubiquitinated proteins, use a pan-ubiquitin antibody (e.g., P4D1 or FK2 clones). To check if a specific protein is ubiquitinated, use an antibody targeting that protein. Incubation is typically done overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Experimental Workflow
The entire process from cell treatment to data analysis is outlined below.
Caption: Workflow for western blot analysis of ubiquitinated proteins after this compound treatment.
Data Presentation and Interpretation
Expected Results: Upon treatment with this compound, cells should accumulate polyubiquitinated proteins. When probing a western blot with a pan-ubiquitin antibody, this will appear as a dark, high molecular weight smear in the lanes corresponding to the treated samples, which should be faint or absent in the untreated/vehicle control lanes. If probing for a specific protein of interest, its ubiquitination will be indicated by the appearance of higher molecular weight bands or a "ladder" above the band of the unmodified protein.[8]
Quantitative Data Summary: Densitometry can be used to quantify the intensity of the ubiquitin smear or the specific ubiquitinated bands. The data should be normalized to a loading control (e.g., β-actin or GAPDH) from the same blot.
| Treatment Group | Concentration (µM) | Treatment Time (hr) | Relative Ubiquitinated Protein Level (Normalized to Loading Control) |
| Untreated Control | 0 | 6 | 1.0 (Baseline) |
| Vehicle (DMSO) | 0 | 6 | 1.1 ± 0.2 |
| This compound | 1 | 6 | 4.5 ± 0.6 |
| This compound | 5 | 6 | 12.3 ± 1.5 |
| This compound | 10 | 6 | 18.9 ± 2.1 |
Table represents example data and should be replaced with experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
Dihydroeponemycin Dose-Response in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of dihydroeponemycin (DHE) in various cancer cell lines. This compound, a potent and irreversible proteasome inhibitor, has demonstrated significant anti-tumor activity by inducing apoptosis. This document details the quantitative dose-response data, experimental protocols for key assays, and the underlying signaling pathways involved in DHE-mediated cancer cell death.
Quantitative Dose-Response Data
The inhibitory effects of this compound on the growth and viability of several cancer cell lines are summarized below. The data has been standardized to micromolar (µM) concentrations for ease of comparison.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HOG | Glioma | GI₅₀ | 0.004 | [1] |
| T98G | Glioma | GI₅₀ | 0.0042 | [1] |
| HCT-116 | Colorectal Carcinoma | IC₅₀ | 0.075* | [1] |
| EL4 | Murine Lymphoma | Antiproliferative IC₅₀ | 2 | [1] |
*Note: The IC₅₀ value for HCT-116 was determined using a this compound-producing extract.
Signaling Pathways
This compound exerts its cytotoxic effects primarily through the inhibition of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of cellular proteins. This inhibition disrupts cellular homeostasis and triggers a cascade of signaling events leading to apoptosis.
Caption: this compound-induced signaling cascade.
Experimental Workflow
A typical workflow for assessing the dose-response of this compound in cancer cell lines involves cell culture, treatment with a range of DHE concentrations, and subsequent analysis of cell viability, apoptosis, and proteasome activity.
Caption: this compound dose-response workflow.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (DHE)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DHE in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the DHE dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHE).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for the detection of apoptosis in cells treated with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with DHE. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Assay (TUNEL Staining)
This protocol is for the detection of DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and untreated cells on coverslips or slides
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Fix the cells with fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with a DNA stain (e.g., DAPI or Hoechst).
-
Mount the coverslips on slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer
-
Proteasome inhibitor (e.g., MG-132, as a control)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Dilute the lysates to the same protein concentration in assay buffer.
-
Add 20-50 µg of protein from each lysate to the wells of a 96-well black plate.
-
To a set of control wells, add a known proteasome inhibitor to confirm that the measured activity is proteasome-specific.
-
Prepare the fluorogenic substrate in assay buffer.
-
Add the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) at multiple time points to determine the reaction kinetics.
-
Calculate the proteasome activity as the rate of fluorescence increase over time and normalize it to the protein concentration.
References
Application Notes and Protocols for Dihydroeponemycin-Biotin Pulldown Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification of cellular targets of Dihydroeponemycin using a biotinylated probe in a pulldown assay coupled with mass spectrometry. This compound, an analog of the natural product eponemycin, is a potent and irreversible inhibitor of the proteasome, a key regulator of cellular protein degradation. By covalently binding to specific subunits of the proteasome, this compound disrupts its function, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis. This protocol is designed to enable researchers to identify and characterize the protein interaction partners of this compound, thereby elucidating its mechanism of action and identifying potential biomarkers for drug development.
Principle of the Method
The this compound-biotin pulldown assay is a powerful affinity purification technique used to isolate and identify the cellular binding partners of this compound. The workflow involves the synthesis of a this compound analog that is tagged with biotin. This "bait" molecule is incubated with cell lysate, allowing it to bind to its target proteins. The resulting protein-probe complexes are then captured using streptavidin-coated beads, which have a high affinity for biotin. After a series of washes to remove non-specific binding proteins, the captured proteins are eluted and identified by mass spectrometry.
Experimental Protocols
Protocol 1: Cell Lysis and Lysate Preparation
This protocol describes the preparation of cell lysates suitable for the pulldown experiment. A non-denaturing lysis buffer is used to maintain protein-protein interactions.
Materials:
-
Cultured cells treated with this compound-biotin or vehicle control.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Protease and phosphatase inhibitor cocktails.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge.
Procedure:
-
Wash cell culture plates twice with ice-cold PBS.
-
Aspirate the final PBS wash and add 1 mL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) per 10 cm plate.
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration of all samples to be equal (typically 1-2 mg/mL) using Lysis Buffer.
Protocol 2: this compound-Biotin Pulldown Assay
This protocol details the affinity capture of this compound-biotin and its binding partners.
Materials:
-
Prepared cell lysates.
-
Streptavidin-coated magnetic beads.
-
Wash Buffer 1: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.
-
Wash Buffer 2: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% Triton X-100.
-
Wash Buffer 3: 50 mM Tris-HCl (pH 7.4).
-
Elution Buffer: 2X SDS-PAGE loading buffer (containing β-mercaptoethanol or DTT).
-
Microcentrifuge tubes.
-
Magnetic rack.
-
End-over-end rotator.
Procedure:
-
For each pulldown reaction, take a sufficient amount of streptavidin magnetic beads and wash them three times with Lysis Buffer.
-
Resuspend the washed beads in Lysis Buffer.
-
Add 1 mg of cleared cell lysate to the beads.
-
Incubate the mixture for 2-4 hours at 4°C on an end-over-end rotator.
-
Place the tubes on a magnetic rack to capture the beads and carefully discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer 1.
-
Wash the beads twice with 1 mL of Wash Buffer 2.
-
Wash the beads once with 1 mL of Wash Buffer 3.
-
After the final wash, remove all residual buffer.
-
To elute the bound proteins, add 50 µL of Elution Buffer to the beads and boil at 95-100°C for 10 minutes.
-
Place the tubes on the magnetic rack and collect the supernatant containing the eluted proteins.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the eluted proteins for mass spectrometry analysis.
Materials:
-
Eluted protein samples.
-
SDS-PAGE gel.
-
Coomassie Brilliant Blue stain.
-
Destaining solution (e.g., 40% methanol, 10% acetic acid).
-
In-gel digestion kit (containing trypsin, reduction, and alkylation reagents).
-
Formic acid.
-
C18 desalting spin tips.
-
Mass spectrometer.
Procedure:
-
Run the eluted protein samples on a short SDS-PAGE gel to separate the proteins from the beads and biotin.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Excise the entire protein lane from the gel.
-
Destain the gel slices with the destaining solution.
-
Perform in-gel digestion of the proteins using trypsin according to the manufacturer's protocol. This typically involves reduction with DTT and alkylation with iodoacetamide.
-
Extract the digested peptides from the gel slices.
-
Desalt and concentrate the peptides using C18 spin tips.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table is a representative example of how quantitative data from a this compound-biotin pulldown experiment followed by mass spectrometry can be presented. The values are for illustrative purposes only.
| Protein Accession | Gene Symbol | Protein Name | Spectral Counts (this compound-Biotin) | Spectral Counts (Control) | Fold Change |
| P0A7I2 | PSMA1 | Proteasome subunit alpha type-1 | 152 | 5 | 30.4 |
| P28065 | PSMA2 | Proteasome subunit alpha type-2 | 138 | 3 | 46.0 |
| P25788 | PSMA3 | Proteasome subunit alpha type-3 | 145 | 4 | 36.3 |
| P28072 | PSMA4 | Proteasome subunit alpha type-4 | 129 | 2 | 64.5 |
| P28066 | PSMA5 | Proteasome subunit alpha type-5 | 160 | 6 | 26.7 |
| P60900 | PSMA6 | Proteasome subunit alpha type-6 | 133 | 3 | 44.3 |
| O14818 | PSMA7 | Proteasome subunit alpha type-7 | 141 | 5 | 28.2 |
| P28070 | PSMB1 | Proteasome subunit beta type-1 | 110 | 1 | 110.0 |
| P49721 | PSMB2 | Proteasome subunit beta type-2 | 115 | 2 | 57.5 |
| P40306 | PSMB3 | Proteasome subunit beta type-3 | 108 | 1 | 108.0 |
| P28062 | PSMB4 | Proteasome subunit beta type-4 | 122 | 3 | 40.7 |
| P28074 | PSMB5 | Proteasome subunit beta type-5 | 185 | 8 | 23.1 |
| P34062 | PSMB6 | Proteasome subunit beta type-6 | 176 | 7 | 25.1 |
| Q99436 | PSMB7 | Proteasome subunit beta type-7 | 168 | 6 | 28.0 |
Visualizations
Caption: Experimental Workflow for this compound-Biotin Pulldown.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition.
Caption: NF-κB Signaling Pathway and Proteasome Inhibition.
Application Note: Measuring Inhibition of Chymotrypsin-Like Activity with Dihydroeponemycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 26S proteasome is a large, multicatalytic protease complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The proteolytic activity of the 20S core particle is mediated by three distinct active sites: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1] The chymotrypsin-like activity, which cleaves after large hydrophobic residues, is often considered the most dominant and is a primary target for therapeutic intervention, particularly in oncology.[2][3]
Dihydroeponemycin, an analog of the natural product eponemycin, is a potent and selective inhibitor of the proteasome.[4] It acts as an irreversible inhibitor by covalently modifying catalytic β-subunits within the 20S proteasome.[5][6] Understanding its specific inhibitory profile against the chymotrypsin-like activity is crucial for its development as a research tool and potential therapeutic agent. This document provides a detailed protocol for measuring the inhibition of proteasomal chymotrypsin-like activity using this compound.
Mechanism of Action
This compound is an α',β'-epoxyketone that irreversibly binds to the N-terminal threonine residue of the active β-subunits of the proteasome.[6] Its mechanism involves the formation of two stable covalent bonds with the active site, leading to potent inhibition.[5] this compound shows a preference for inhibiting the chymotrypsin-like (β5 subunit) and post-glutamyl peptide hydrolase-like (PGPH/caspase-like, β1 subunit) activities over the trypsin-like (β2 subunit) activity.[4][7]
Data Presentation: Inhibitory Profile of this compound
This compound demonstrates differential inhibition rates against the three major proteolytic activities of the proteasome. The chymotrypsin-like activity is inhibited significantly faster than the trypsin-like activity.
| Proteasome Activity | Target Subunit | Inhibitory Potency of this compound |
| Chymotrypsin-like (CT-L) | β5 / LMP7 | High (>10-fold faster than T-L)[4] |
| Caspase-like / PGPH | β1 / LMP2 | High (>10-fold faster than T-L)[4] |
| Trypsin-like (T-L) | β2 / MECL1 | Low[4] |
Experimental Protocol: Fluorometric Assay for Chymotrypsin-Like Activity Inhibition
This protocol details a method to measure the chymotrypsin-like activity of the 20S proteasome in cell lysates and determine the inhibitory effect of this compound using a specific fluorogenic substrate.
I. Materials and Reagents
-
Cells: Cultured cells of interest (e.g., cancer cell line).
-
Inhibitor: this compound solution of known concentration.
-
Proteasome Substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), a fluorogenic substrate for chymotrypsin-like activity.[2][8]
-
Lysis Buffer: (e.g., 0.5% NP40 in PBS or other suitable buffer for proteasome extraction).[9]
-
Assay Buffer: Buffer suitable for proteasome activity (e.g., 50 mM Tris-HCl, pH 7.5).
-
Positive Control Inhibitor (Optional): MG132 or Bortezomib.[1]
-
Protein Quantification Assay: BCA or Bradford assay kit.[2]
-
Equipment:
II. Experimental Workflow
III. Step-by-Step Procedure
A. Preparation of Cell Lysate
-
Harvest cultured cells and wash twice with cold PBS.
-
Pellet the cells by centrifugation (e.g., 1,200 rpm for 10 min at 4°C).[9]
-
Resuspend the cell pellet in an appropriate volume of cold lysis buffer.
-
Incubate on ice for 30 minutes to ensure complete lysis.[9]
-
Clarify the lysate by centrifugation at high speed (e.g., 13,000 rpm for 15 min at 4°C) to pellet cell debris.[9]
-
Collect the supernatant containing the soluble proteins (including proteasomes).
-
Determine the total protein concentration of the lysate using a Bradford or BCA protein assay.[2]
-
Normalize the lysate concentration with lysis buffer to a standard concentration (e.g., 1-2 mg/mL).
B. Proteasome Inhibition Assay
-
Prepare serial dilutions of this compound in assay buffer. Also prepare a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
In a 96-well black plate, add the following to each well:
-
Sample Wells: A fixed amount of cell lysate (e.g., 20-50 µg total protein) and varying concentrations of this compound.
-
Control (100% Activity) Well: The same amount of cell lysate and vehicle control.
-
Blank Well: Assay buffer only (no lysate) to measure background fluorescence.
-
-
Bring the final volume in each well to a consistent amount with assay buffer.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
Prepare the fluorogenic substrate solution (e.g., Suc-LLVY-AMC) in assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding the substrate solution to all wells.
C. Data Acquisition and Analysis
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically, with readings taken every 1-2 minutes for 30-60 minutes.[2]
-
Calculate the rate of reaction (V): For each well, determine the slope of the linear portion of the fluorescence intensity vs. time plot. This slope represents the rate of AMC release, which is proportional to the chymotrypsin-like activity.
-
Subtract Background: Subtract the rate of the blank well from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100 Where:
-
V_inhibitor is the reaction rate in the presence of this compound.
-
V_vehicle is the reaction rate of the vehicle control (100% activity).
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor required to reduce the chymotrypsin-like activity by 50%.
References
- 1. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Chymotrypsin-Like 20S Proteasome Activity [bio-protocol.org]
Application Notes and Protocols for Dihydroeponemycin in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin, an analog of the natural product eponemycin, is a potent and selective inhibitor of the 20S proteasome.[1][2] By targeting the proteasome, a critical cellular machine responsible for protein degradation, this compound disrupts cellular homeostasis and induces apoptosis, making it a compound of interest for cancer therapy.[1][2] These application notes provide an overview of this compound's mechanism of action and offer detailed protocols for its use in murine models of cancer, based on available data for this compound and structurally related epoxyketone proteasome inhibitors.
Note: While the in vitro activity of this compound is documented, specific in vivo efficacy data, including dosing and tumor growth inhibition in murine cancer models, is not extensively available in the public domain. The provided in vivo protocols are therefore based on established methodologies for similar epoxyketone proteasome inhibitors and should be adapted and optimized for specific experimental needs.
Mechanism of Action
This compound exerts its anticancer effects by irreversibly binding to and inhibiting the catalytic subunits of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis.[1][2]
Signaling Pathway
The ubiquitin-proteasome system is central to the degradation of numerous cellular proteins, including those that regulate cell cycle progression and apoptosis. By inhibiting the proteasome, this compound stabilizes the levels of pro-apoptotic proteins and tumor suppressors, while preventing the degradation of proteins that would otherwise promote cell survival.
Data Presentation
In Vitro Activity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | EL4 (Murine Lymphoma) | Proteasome Inhibition | - | [1] |
| This compound | Jurkat | Proteasome Inhibition | - | [3] |
| Epoxomicin | Multiple Myeloma Cell Lines | Cytotoxicity | ~3 | [2] |
| Oprozomib | Multiple Myeloma Cell Lines | Cytotoxicity | ~25 | [2] |
Note: Specific IC50 values for this compound in various cancer cell lines are not consistently reported in the literature. The table reflects the available qualitative and comparative data.
Experimental Protocols
The following protocols provide a general framework for evaluating this compound in murine cancer models. These should be considered as a starting point and will require optimization based on the specific tumor model and experimental objectives.
Experimental Workflow
Protocol 1: Subcutaneous Xenograft Model
This protocol describes the use of a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.
1. Cell Culture and Preparation:
- Culture a suitable cancer cell line (e.g., murine B16 melanoma or EL4 lymphoma) in appropriate media and conditions.
- Harvest cells during the exponential growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.
2. Tumor Implantation:
- Use immunocompromised mice (e.g., NOD/SCID or NSG) for human cell line xenografts, or syngeneic mice (e.g., C57BL/6 for B16 or EL4) for murine cell lines.
- Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
4. Drug Preparation and Administration:
- Note: An optimal in vivo dose for this compound has not been established. A dose-finding study is recommended. Based on related compounds, a starting dose range could be 1-10 mg/kg.
- Dissolve this compound in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
- Administer the drug solution to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection). The frequency of administration will need to be determined (e.g., daily, every other day, or twice weekly).
- A control group should receive the vehicle only.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.
- A secondary endpoint can be the survival of the animals.
6. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor weight can be measured as a final confirmation of tumor growth inhibition.
- Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry (to assess proliferation and apoptosis markers), or Western blotting (to confirm proteasome inhibition).
Protocol 2: Orthotopic Murine Model
This protocol is for establishing a more clinically relevant orthotopic tumor model.
1. Cell Culture and Preparation:
- As described in Protocol 1.
2. Orthotopic Implantation:
- The implantation procedure will vary depending on the tumor type. For example, for a pancreatic cancer model, cells would be injected directly into the pancreas of an anesthetized mouse. For a breast cancer model, cells would be injected into the mammary fat pad.
3. Tumor Growth Monitoring:
- Monitoring tumor growth in orthotopic models can be more challenging. Non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound are often required.
4. Drug Administration and Efficacy Evaluation:
- As described in Protocol 1.
5. Endpoint Analysis:
- In addition to the primary tumor, metastatic spread to other organs should be assessed.
- This can be done by gross examination and histological analysis of relevant organs (e.g., lungs, liver, lymph nodes).
Conclusion
This compound is a promising proteasome inhibitor with demonstrated in vitro anti-cancer activity. The protocols outlined above provide a foundation for researchers to investigate its in vivo efficacy in murine models of cancer. Due to the limited availability of specific in vivo data for this compound, careful dose-finding studies and optimization of experimental parameters are crucial for successful and informative preclinical evaluation.
References
- 1. Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydroeponemycin Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing Dihydroeponemycin concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. By inhibiting the proteasome, this compound disrupts cellular processes that rely on protein turnover, such as cell cycle progression, leading to cell cycle arrest and apoptosis (programmed cell death)[1][2]. It covalently modifies catalytic subunits of the proteasome[1][2].
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on available data, a wide concentration range should be tested to determine the optimal concentration for your specific cell line and experimental conditions. A starting point could be a serial dilution from the nanomolar (nM) to the low micromolar (µM) range. For instance, studies have shown GI50 (50% growth inhibition) values for this compound in the low ng/mL range for some glioma cell lines, which translates to the low nM range. Specifically, the GI50 was reported as 1.6 ng/mL for HOG cells and 1.7 ng/mL for T98G cells.
Q3: Which cell viability assay is most suitable for use with this compound?
A3: Several cell viability assays are compatible with this compound treatment. The most common are colorimetric assays like MTT and XTT, and luminescence-based assays like CellTiter-Glo.
-
MTT/XTT Assays: These assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt by mitochondrial dehydrogenases. They are cost-effective and widely used.
-
CellTiter-Glo Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive than colorimetric assays.
The choice of assay may depend on the specific cell type, experimental goals, and available equipment. It is advisable to validate the chosen assay for your experimental setup.
Troubleshooting Guides
Issue 1: High Background Signal or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect the this compound stock solution and working solutions for any signs of precipitation. If observed, gently warm the solution or sonicate briefly to redissolve. Ensure the final solvent concentration in the culture medium is low and consistent across all wells. |
| Interaction with Assay Reagents | To rule out direct interference of this compound with the assay chemistry, run a cell-free control plate containing only media, this compound at various concentrations, and the assay reagent. |
| Cell Seeding Inconsistency | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column to prevent settling. Avoid seeding cells in the outer wells of the plate, as they are prone to evaporation (the "edge effect"). |
| Contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination, which can interfere with assay readings. |
Issue 2: IC50 Values are Not Reproducible
| Possible Cause | Troubleshooting Step |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for this compound treatment and for the development of the viability assay. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure all other assay reagents are prepared consistently. |
| Calculation Method | Use a consistent and appropriate non-linear regression model to calculate the IC50 from the dose-response curve. |
Issue 3: No Dose-Dependent Cell Death Observed
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The tested concentrations may be too low to induce a cytotoxic effect. Perform a broader range-finding experiment with concentrations spanning several orders of magnitude (e.g., 1 nM to 10 µM). |
| Cell Line Resistance | The cell line being used may be inherently resistant to proteasome inhibitors. Consider using a positive control (e.g., a known sensitive cell line) to confirm the activity of your this compound stock. |
| Incorrect Assay Endpoint | The chosen time point for the assay may be too early to observe significant cell death. Proteasome inhibition-induced apoptosis can take 24-72 hours to become apparent. Consider performing a time-course experiment. |
Data Presentation
Table 1: Reported GI50/IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 | Unit |
| HOG | Glioma | 1.6 | ng/mL |
| T98G | Glioma | 1.7 | ng/mL |
Note: Data for a wider range of cell lines is limited in publicly available literature. Researchers should empirically determine the IC50 for their specific cell line of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: Determining the IC50 of this compound using a CellTiter-Glo® Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Follow step 4 from the MTT assay protocol, using the luminescence readings.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound inhibits the ubiquitin-proteasome pathway.
Caption: Troubleshooting decision tree for this compound cell viability assays.
References
How to solve Dihydroeponemycin solubility and precipitation issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Dihydroeponemycin, with a particular focus on solubility and precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective proteasome inhibitor. It functions by covalently binding to and inhibiting the catalytic subunits of the 20S proteasome, a key component of the cellular protein degradation machinery. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis.
Q2: In what solvents is this compound soluble?
A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] A solubility of at least 15.6 mg/mL in DMSO has been reported.[1] Information regarding its solubility in other organic solvents or aqueous buffers is limited.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous DMSO. To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1] Store the stock solution at -20°C for long-term stability.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. Why is this happening?
A4: This is a common issue encountered with hydrophobic compounds dissolved in an organic solvent like DMSO when they are introduced into an aqueous environment. The significant change in polarity causes the compound to crash out of solution, forming a precipitate.
Q5: How can I prevent my this compound from precipitating during my experiments?
A5: Please refer to our detailed Troubleshooting Guide below for a comprehensive set of strategies to mitigate precipitation issues.
Troubleshooting Guide: Solubility and Precipitation
This guide provides a step-by-step approach to addressing solubility and precipitation challenges with this compound.
Issue: Precipitate formation upon dilution of DMSO stock solution into aqueous media.
Root Cause: Rapid change in solvent polarity leading to decreased solubility.
Solutions:
-
Optimize Stock Solution Concentration:
-
Problem: A highly concentrated DMSO stock can lead to a more pronounced precipitation upon dilution.
-
Recommendation: Prepare a less concentrated stock solution in DMSO. This will result in a smaller volume of DMSO being introduced into the aqueous medium for the same final concentration of this compound, thereby minimizing the polarity shock.
-
-
Modify Dilution Technique:
-
Problem: Rapidly adding the DMSO stock to the aqueous buffer can create localized areas of high concentration, promoting precipitation.
-
Recommendation: Add the DMSO stock solution drop-wise to the aqueous medium while gently vortexing or stirring. This gradual introduction helps to disperse the compound more effectively.
-
-
Control Final DMSO Concentration:
-
Problem: High final concentrations of DMSO in the cell culture can be toxic to cells and can also affect the solubility of other media components.
-
Recommendation: Ensure the final concentration of DMSO in your experimental setup does not exceed a level that is well-tolerated by your specific cell line, typically below 0.5% (v/v).
-
-
Utilize a Carrier or Solubilizing Agent:
-
Problem: The inherent hydrophobicity of this compound limits its solubility in aqueous solutions.
-
Recommendation: Consider the use of a non-ionic surfactant such as Tween® 20 or a cyclodextrin (e.g., β-cyclodextrin) in your final aqueous solution. These agents can help to encapsulate the hydrophobic molecule and improve its solubility. A preliminary toxicity test of the chosen agent on your cell line is recommended.
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Reference |
| DMSO | ≥15.6 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound into Aqueous Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
In a sterile tube, add the required volume of the pre-warmed aqueous medium.
-
While gently vortexing the tube containing the aqueous medium, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the final diluted solution immediately in your experiment.
-
Signaling Pathway Diagrams
The inhibition of the proteasome by this compound triggers a cascade of cellular events, primarily leading to the induction of apoptosis and the suppression of pro-survival signaling.
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound-mediated proteasome inhibition signaling.
References
Mitigating Dihydroeponemycin off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dihydroeponemycin (DHE) in cellular assays, with a focus on mitigating potential off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DHE)?
This compound is a potent, irreversible inhibitor of the 20S proteasome.[1] It belongs to the class of α',β'-epoxyketone inhibitors and covalently modifies the N-terminal threonine residue of the proteasome's catalytic β-subunits. This modification blocks the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[1][2]
Q2: How specific is DHE for the proteasome?
DHE is considered a highly selective inhibitor of the proteasome.[1] However, like many potent inhibitors, the possibility of off-target interactions cannot be entirely dismissed, especially at high concentrations. It exhibits differential inhibition of the three major proteasome activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L) activity.[1] DHE has been shown to preferentially bind to the IFN-γ-inducible subunits LMP2 and LMP7.[1]
Q3: What are the known off-target effects of DHE?
Currently, there is limited literature detailing specific off-target proteins or pathways directly modulated by this compound. Its structural class, the epoxyketones, are noted for their high selectivity towards the proteasome's N-terminal threonine nucleophile.[3] However, researchers should remain aware of potential proteasome-independent effects, which can be addressed through rigorous experimental design and control experiments.
Q4: What are the typical concentrations of DHE used in cellular assays?
The effective concentration of DHE can vary significantly depending on the cell line and the duration of treatment. Cytotoxicity (GI50) has been observed in the low nanomolar range for some cancer cell lines.[4] It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration that inhibits the proteasome without inducing excessive, non-specific toxicity.
Q5: How can I confirm that the observed cellular phenotype is due to proteasome inhibition?
To validate that the effects of DHE are on-target, consider the following approaches:
-
Western blot analysis of ubiquitinated proteins: Proteasome inhibition leads to the accumulation of polyubiquitinated proteins. An increase in the ubiquitin smear on a Western blot is a hallmark of on-target activity.
-
Proteasome activity assays: Directly measure the inhibition of proteasome activity in cell lysates from DHE-treated cells. A significant reduction in chymotrypsin-like, trypsin-like, or caspase-like activity confirms on-target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity or unexpected cell death | - DHE concentration is too high.- Off-target effects at high concentrations.- Cell line is particularly sensitive to proteasome inhibition. | - Perform a dose-response curve to determine the optimal, lowest effective concentration.- Reduce the treatment duration.- Include a positive control for apoptosis to distinguish from non-specific cytotoxicity. |
| No observable phenotype after DHE treatment | - DHE concentration is too low.- DHE has degraded.- The cellular process under investigation is not regulated by the proteasome. | - Confirm the potency of your DHE stock.- Increase the concentration of DHE based on a dose-response curve.- Verify proteasome inhibition using a proteasome activity assay or by observing the accumulation of ubiquitinated proteins. |
| Inconsistent results between experiments | - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent DHE preparation and storage. | - Standardize all cell culture parameters.- Prepare fresh DHE dilutions for each experiment from a properly stored stock solution. |
| Difficulty distinguishing on-target from off-target effects | - Lack of appropriate controls. | - Use a structurally unrelated proteasome inhibitor as a control.- Employ a "rescued" or resistant cell line if available.- Perform target engagement assays to correlate proteasome inhibition with the observed phenotype. |
Data Presentation
Table 1: Potency of this compound (DHE) in Various Assays
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Cytotoxicity | HOG Glioma Cells | GI50 | 1.6 ng/mL | [4] |
| Cytotoxicity | T98G Glioma Cells | GI50 | 1.7 ng/mL | [4] |
| Proteasome Inhibition (Chymotrypsin-like) | Enriched Fraction | IC50 | 45 ng/mL | [2][4] |
Note: Data for specific IC50 values of purified DHE on the individual proteasomal activities are not consistently available in the public domain. Researchers are encouraged to determine these values empirically for their specific experimental system.
Experimental Protocols
Protocol 1: Assessment of Proteasome Activity in Cell Lysates
This protocol allows for the direct measurement of the three main proteasome activities in lysates from DHE-treated cells.
Materials:
-
DHE-treated and control cells
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added 1 mM DTT and protease inhibitor cocktail without proteasome inhibitors)
-
Fluorogenic proteasome substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Proteasome Activity Assay:
-
In a 96-well black plate, add 20-50 µg of protein lysate per well.
-
Add the specific fluorogenic substrate to a final concentration of 50-100 µM.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm) at multiple time points (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
Calculate the rate of AMC release (increase in fluorescence over time).
-
Normalize the activity to the protein concentration.
-
Compare the activity in DHE-treated samples to control samples.
-
Protocol 2: Western Blot for Ubiquitinated Proteins
This protocol confirms on-target proteasome inhibition by detecting the accumulation of polyubiquitinated proteins.
Materials:
-
Cell lysates from DHE-treated and control cells
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clones)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Protein Separation:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using a gel documentation system. An increase in the high molecular weight smear indicates an accumulation of polyubiquitinated proteins.
-
Visualizations
References
- 1. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dihydroeponemycin degradation in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Dihydroeponemycin in cell culture media. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could the compound be degrading in my cell culture media?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, as an α',β'-epoxyketone, contains a reactive pharmacophore that can be susceptible to degradation in aqueous environments like cell culture media. Factors such as media composition, pH, temperature, and the presence of serum can all influence its stability over time. We recommend performing a stability study under your specific experimental conditions to determine the half-life of this compound.
Q2: What are the potential degradation pathways for this compound in cell culture media?
A2: The primary route of degradation for epoxyketones like this compound is through the opening of the epoxide ring. This can occur via hydrolysis in an aqueous environment. The resulting degradation products may have reduced or no biological activity, leading to a decrease in the effective concentration of the active compound over the course of your experiment.
Q3: How does the presence of serum in the cell culture media affect the stability of this compound?
A3: Serum can have a variable effect on the stability of small molecules. On one hand, serum proteins may bind to the compound, which can either protect it from degradation or render it inactive. On the other hand, enzymes present in serum, such as esterases, could potentially metabolize the compound. The exact effect of serum on this compound stability should be determined experimentally.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: A stability study should be conducted by incubating this compound in your cell culture medium under the same conditions as your experiments (e.g., 37°C, 5% CO2). Samples should be collected at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time | Degradation of this compound in the cell culture media. | Perform a stability study to determine the compound's half-life in your specific media and under your experimental conditions. Consider adding the compound to the media immediately before starting the experiment or refreshing the media with a new compound at regular intervals for longer-term experiments. |
| High variability between replicate experiments | Inconsistent compound concentration due to degradation. | Prepare fresh stock solutions of this compound for each experiment. Ensure consistent timing between the addition of the compound and the experimental endpoint. |
| Unexpected cellular toxicity | Formation of toxic degradation products. | Analyze the media for the presence of degradation products using LC-MS. If toxic byproducts are identified, a shorter incubation time or more frequent media changes may be necessary. |
| Poor solubility or precipitation of the compound | The compound is coming out of the solution in the media. | Visually inspect the media for any precipitate. Test the solubility of this compound in your media at the desired concentration. If solubility is an issue, consider using a different solvent for the stock solution (ensure solvent toxicity is evaluated) or lowering the final concentration. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for assessing the stability of this compound in a specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound
-
Cell culture medium of interest (with and without serum, if applicable)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or vials
-
HPLC or LC-MS system
-
Appropriate solvents for sample preparation and mobile phase
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Spike the cell culture media: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiments. Prepare separate batches for media with and without serum if you are evaluating the effect of serum.
-
Incubate the samples: Aliquot the spiked media into sterile tubes and place them in an incubator under standard cell culture conditions (37°C, 5% CO2).
-
Collect time-point samples: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Sample preparation: Process the samples immediately to stop any further degradation. This may involve protein precipitation (e.g., by adding a cold organic solvent like acetonitrile), followed by centrifugation to remove precipitated proteins.
-
Analytical quantification: Analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.
-
Data analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the half-life (t½) of the compound in your specific cell culture medium.
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Factors influencing this compound stability.
Caption: this compound's mechanism of action.
Improving yield of Dihydroeponemycin from Streptomyces cultures
Welcome to the technical support center for optimizing the production of Dihydroeponemycin (DHE) from Streptomyces cultures. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the yield of this potent proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHE) and why is improving its yield critical?
A1: this compound is a natural product belonging to the epoxyketone class of proteasome inhibitors.[1] It is a peptide-polyketide hybrid compound produced by certain Streptomyces species, such as Streptomyces sp. BRA-346.[1][2] DHE and its analogs exhibit high cytotoxicity against cancer cells, particularly glioma cells, making them valuable candidates for drug development.[1] However, production by wild-type strains is often plagued by low yields and poor reproducibility, which hinders further research and development.[2] Enhancing the fermentation yield is therefore a critical step to enable preclinical and clinical studies.
Q2: What are the primary factors influencing DHE yield in Streptomyces cultures?
A2: The production of secondary metabolites like DHE in Streptomyces is a complex process influenced by several factors:
-
Genetic Regulation: The expression of the DHE biosynthetic gene cluster (BGC) is controlled by a complex network of regulatory proteins, including pathway-specific activators (e.g., LuxR-family regulators found in the BGC) and global regulators that respond to environmental signals.[2][3][4]
-
Media Composition: The type and concentration of carbon, nitrogen, phosphate, and trace mineral sources are crucial. Readily metabolized carbon sources can sometimes suppress secondary metabolite production, while certain amino acids can act as precursors to enhance yield.[5][6]
-
Fermentation Parameters: Physical and chemical conditions such as pH, temperature, dissolved oxygen (controlled by agitation and aeration), and inoculum quality significantly impact both cell growth and DHE synthesis.[7][8]
-
Precursor Supply: DHE biosynthesis requires specific building blocks derived from primary metabolism, including amino acids (like leucine) and extender units for the polyketide chain (malonyl-CoA and methylmalonyl-CoA).[6][9] A limited supply of these precursors can create a bottleneck in production.[6]
Q3: What type of biosynthetic pathway produces this compound?
A3: this compound is synthesized by a hybrid Non-Ribosomal Peptide Synthetase/Polyketide Synthase (NRPS/PKS) multifunctional enzyme.[10] The gene cluster responsible contains genes encoding these large, modular enzymes that assemble the molecule from amino acid and simple carboxylate precursors.[2][10] The characteristic α′,β′-epoxyketone "warhead," essential for its biological activity, is formed by conserved acyl-CoA dehydrogenase-like enzymes.[9][11]
Q4: How can understanding the regulatory networks in Streptomyces help improve DHE yield?
A4: Streptomyces secondary metabolism is governed by intricate regulatory cascades.[4] Signals from pleiotropic regulators, which control both morphological development and antibiotic production, are transmitted to pathway-specific regulators that directly switch on the transcription of biosynthetic genes.[3] By identifying and manipulating these regulators, yields can be significantly improved. Common strategies include:
-
Overexpressing Positive Regulators: Increasing the expression of pathway-specific activator genes (like SARPs or the LuxR-type regulator in the DHE cluster) can boost transcription of the entire BGC.[3][12]
-
Deleting Negative Regulators: Removing repressor genes can de-repress the BGC, leading to enhanced or constitutive production.[12][13]
-
Manipulating Global Regulators: Engineering global regulators that respond to nutrient signals (e.g., phosphate or nitrogen limitation) can redirect metabolic flux from primary growth toward secondary metabolite production.[4]
Troubleshooting Guides
This section addresses specific problems you may encounter during DHE fermentation experiments.
Problem 1: Low or No Detectable DHE Production
Possible Cause: Suboptimal fermentation conditions or media composition.
Solution: Systematically optimize culture parameters and media components. The "One-Factor-at-a-Time" (OFAT) method is a good starting point, followed by statistical methods like Response Surface Methodology (RSM) for fine-tuning.[5][14]
A. Fermentation Parameter Optimization
Ensure that physical parameters are optimal for your Streptomyces strain. While optimal conditions can be strain-specific, the following ranges are common starting points for Streptomyces fermentations.[7][8][15]
| Parameter | Typical Range | Troubleshooting Action |
| Temperature | 27-35°C | Test a gradient of temperatures within this range. Some strains produce better at slightly lower or higher temperatures.[8][15] |
| Initial pH | 6.5 - 8.5 | Adjust the initial pH of the medium. A neutral to slightly alkaline pH is often favorable.[7][15] |
| Agitation Speed | 200-250 rpm | Vary the shaking speed to modulate shear stress and oxygen transfer. Monitor pellet morphology.[8][15] |
| Inoculum Size | 5-10% (v/v) | An insufficient inoculum can lead to long lag times, while an excessive one can deplete nutrients too quickly.[7][16] |
B. Media Composition Optimization
The nutrient environment is critical. Streptomyces sp. BRA-346 has been cultivated in A1 medium (soluble starch, yeast extract, peptone), but this may not be optimal for DHE production.[1][2]
-
Carbon Source: Test alternative carbon sources. Slowly metabolized sources like starch or glycerol can sometimes enhance secondary metabolite production compared to rapidly used sugars like glucose.[5]
-
Nitrogen Source: Evaluate various organic and inorganic nitrogen sources. Soybean meal, peptone, and specific amino acids can significantly impact yield.[5][14]
-
Precursor Feeding: Since DHE has a leucine-derived component, supplementing the medium with L-leucine may boost production.[9] Similarly, enhancing the pool of malonyl-CoA and methylmalonyl-CoA precursors through metabolic engineering is a viable strategy.[6][17]
Problem 2: High Cell Growth (Biomass) but Low DHE Titer
Possible Cause: Metabolic flux is primarily directed towards primary metabolism (growth) rather than secondary metabolism (DHE production). This is common when key nutrients are abundant.
Solution: Induce a metabolic switch from the growth phase (trophophase) to the production phase (idiophase).
-
Nutrient Limitation: Phosphate and nitrogen are common limiting nutrients used to trigger secondary metabolism in Streptomyces. Design experiments where the initial concentration of phosphate or the nitrogen source is reduced.
-
Two-Stage Culture Process: Grow cells to a high density in a rich medium, then transfer them to a production medium that is limited in a key nutrient (e.g., phosphate) to trigger DHE synthesis.
-
Genetic Engineering: Target global regulatory systems that control the metabolic switch. For instance, manipulating the PhoR-PhoP two-component system, which responds to phosphate levels, can influence the onset and level of secondary metabolite production.[4]
Problem 3: Inconsistent DHE Yields Between Fermentation Batches
Possible Cause: Variability in inoculum quality, genetic instability of the production strain, or contamination.
Solution: Implement standardized procedures for strain maintenance and inoculum preparation.
-
Standardized Inoculum: Always prepare inoculum in the same way. Using a well-characterized glycerol stock to start a seed culture, and growing that seed culture for a fixed period under controlled conditions, is crucial.[18][19] (See Protocol 1).
-
Aseptic Technique: Streptomyces are relatively slow-growing, making them susceptible to contamination by faster-growing bacteria and fungi.[18] Strict aseptic techniques are mandatory at all stages.
-
Strain Integrity: Periodically re-isolate single colonies from your working stock to ensure culture purity and screen for high-producing variants, as high-yielding strains can sometimes be genetically unstable.
Key Experimental Protocols
Protocol 1: Standardized Inoculum and Seed Culture Preparation
This protocol ensures a consistent and viable starting culture for fermentation experiments.
-
Activation from Glycerol Stock: Using a sterile loop, streak a small amount of a frozen (-80°C) glycerol stock of the Streptomyces strain onto a suitable agar medium (e.g., ISP2 or A1 agar). Incubate at 28°C for 4-7 days, or until sufficient growth and/or sporulation is observed.[18][19]
-
First Seed Culture (Pre-culture): In a biological safety cabinet, use a sterile toothpick or loop to scrape a portion of the mycelia/spores from the agar plate.[18] Inoculate a 250 mL baffled flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or A1 medium).
-
Incubation: Incubate the flask at 28°C with shaking at 220 rpm for 48-72 hours.[18] The culture should appear visibly turbid with mycelial pellets.
-
Second Seed Culture (for Production): Transfer 5 mL (10% v/v) of the first seed culture into a new 250 mL baffled flask containing 50 mL of the same seed medium.
-
Incubation: Incubate again at 28°C, 220 rpm for 24-48 hours. This culture is now standardized and ready to be used to inoculate the main production fermentation.
Protocol 2: this compound Extraction and Quantification
This protocol provides a general method for extracting and measuring DHE from culture broth.
-
Harvesting: After the desired fermentation period (e.g., 7 days), harvest the entire culture broth (100 mL).
-
Extraction: Add an equal volume of ethyl acetate (100 mL) to the flask. Shake vigorously (e.g., 180 rpm) for 1 hour at room temperature to extract the secondary metabolites into the organic phase.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate. Collect the upper ethyl acetate layer.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample Preparation: Re-dissolve the dried crude extract in a known volume (e.g., 1 mL) of methanol or DMSO for analysis.
-
Quantification (HPLC-MS/MS):
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically used.
-
Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Monitor for the specific precursor-to-product ion transition of a DHE standard.
-
Quantification: Create a standard curve using a purified DHE standard of known concentrations to calculate the concentration in the experimental samples.
-
Visualizations
Experimental and Regulatory Workflows
The following diagrams illustrate key workflows and regulatory concepts relevant to improving DHE yield.
Caption: A logical workflow for systematically improving DHE yield.
Caption: Regulatory cascade controlling DHE production in Streptomyces.
Caption: A decision tree for troubleshooting low DHE production.
References
- 1. Frontiers | Marine Streptomyces sp. Isolated From the Brazilian Endemic Tunicate Euherdmania sp. Produces this compound and Analogs With Potent Antiglioma Activity [frontiersin.org]
- 2. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 6. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. Epoxomicin and Eponemycin Biosynthesis Involves gem-Dimethylation and an Acyl-CoA Dehydrogenase-Like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Manipulation of metabolic pathways controlled by signaling molecules, inducers of antibiotic production, for genome mining in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmb.or.kr [jmb.or.kr]
- 17. Harnessing the intracellular triacylglycerols for titer improvement of polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
Adjusting Dihydroeponemycin incubation time for maximal proteasome inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dihydroeponemycin (DHE), a potent and irreversible proteasome inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to facilitate the successful application of DHE in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DHE)?
A1: this compound is a selective and irreversible inhibitor of the 20S proteasome. It covalently binds to the N-terminal threonine residue of the catalytic β-subunits of the proteasome. This binding preferentially targets the LMP2 (β1i) and LMP7 (β5i) subunits of the immunoproteasome and the X (MB1) subunit of the constitutive proteasome.[1] The irreversible binding of DHE blocks the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and induction of apoptosis.[1]
Q2: What are the primary cellular effects of DHE treatment?
A2: The primary cellular effect of DHE is the inhibition of proteasome activity, which disrupts the degradation of proteins involved in key cellular processes. This leads to a cascade of downstream effects, including:
-
Accumulation of ubiquitinated proteins: As the primary cellular machinery for protein degradation is inhibited, ubiquitinated proteins accumulate in the cell.
-
Cell cycle arrest: The degradation of cell cycle regulatory proteins, such as cyclins, is inhibited, leading to arrest at various phases of the cell cycle.
-
Induction of apoptosis: The accumulation of pro-apoptotic proteins and the activation of cellular stress pathways trigger programmed cell death.[1]
-
ER Stress: The accumulation of misfolded proteins in the endoplasmic reticulum due to proteasome inhibition can lead to the unfolded protein response (UPR) and ER stress.
Q3: How does DHE's activity compare to other proteasome inhibitors?
A3: DHE belongs to the class of epoxyketone proteasome inhibitors, which are known for their high potency and irreversible binding. Compared to peptide aldehyde inhibitors like MG132, which are reversible, DHE offers a more sustained inhibition of the proteasome. Its selectivity for specific proteasome subunits may also differ from other inhibitors like bortezomib (a boronate) or carfilzomib (another epoxyketone).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no proteasome inhibition observed. | 1. Incorrect DHE concentration: The concentration of DHE may be too low for the specific cell type or density. 2. Short incubation time: The incubation time may not be sufficient for DHE to effectively inhibit the proteasome. 3. DHE degradation: Improper storage or handling may have led to the degradation of the compound. 4. Cellular resistance: Some cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors. | 1. Perform a dose-response experiment to determine the optimal DHE concentration for your cell line. 2. Conduct a time-course experiment to identify the optimal incubation time (see detailed protocol below). 3. Ensure DHE is stored at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment. 4. Consider using a different proteasome inhibitor or investigating the mechanisms of resistance in your cell line. |
| High levels of cytotoxicity observed, even at short incubation times. | 1. DHE concentration is too high: The concentration used may be causing rapid and widespread cell death. 2. Cell line is highly sensitive to proteasome inhibition. 3. Off-target effects: Although selective, at high concentrations, off-target effects can contribute to cytotoxicity. | 1. Perform a dose-response experiment to determine the IC50 value for cytotoxicity and use concentrations at or below this value for initial experiments. 2. Reduce the incubation time and/or DHE concentration. 3. If off-target effects are suspected, consider using a structurally different proteasome inhibitor as a control. |
| Inconsistent results between experiments. | 1. Variability in cell density: Different starting cell numbers can affect the effective concentration of DHE per cell. 2. Inconsistent incubation times. 3. Variability in DHE solution preparation. | 1. Ensure consistent cell seeding density for all experiments. 2. Use a precise timer for all incubation steps. 3. Prepare fresh DHE solutions from a stock solution for each experiment and ensure thorough mixing. |
| Difficulty in detecting apoptosis. | 1. Incubation time is too short: Apoptosis is a downstream effect of proteasome inhibition and requires sufficient time to manifest. 2. Apoptosis assay is not sensitive enough. | 1. Increase the incubation time (e.g., 24-48 hours) to allow for the induction of apoptosis.[1] 2. Use a more sensitive apoptosis detection method, such as Annexin V/PI staining or a caspase activity assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Maximal Proteasome Inhibition and Minimal Cytotoxicity
This experiment will establish the ideal DHE incubation time for your specific cell line by concurrently measuring proteasome activity and cell viability over a time course.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (DHE)
-
Proteasome activity assay kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
96-well plates (one for proteasome activity, one for cell viability)
-
Plate reader (fluorometer and luminometer/spectrophotometer)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for proteasome activity assay
Procedure:
-
Cell Seeding: Seed your cells in two 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.
-
DHE Treatment: Prepare a working solution of DHE in your cell culture medium at a concentration previously determined to be effective (e.g., 2-5 times the IC50 for proteasome inhibition, if known, or start with a range of concentrations).
-
Time-Course Incubation: Treat the cells with the DHE solution. Set up wells for different incubation time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Assay Performance:
-
At each time point:
-
Proteasome Activity Assay Plate:
-
Wash the cells with PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the proteasome substrate and incubate as recommended.
-
Measure the fluorescence using a plate reader.
-
-
Cell Viability Assay Plate:
-
Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance).
-
-
-
-
Data Analysis:
-
Calculate the percentage of proteasome inhibition for each time point relative to the vehicle-treated control.
-
Calculate the percentage of cell viability for each time point relative to the untreated control.
-
Plot both proteasome inhibition (%) and cell viability (%) on the same graph against incubation time.
-
Data Interpretation:
The optimal incubation time will be the point at which you observe maximal proteasome inhibition with the highest possible cell viability.
| Time (hours) | Proteasome Inhibition (%) | Cell Viability (%) |
| 0 | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Protocol 2: Proteasome Activity Assay in Cell Lysates
This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysate from DHE-treated and control cells
-
Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor control (e.g., MG132)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Cell Lysates: After treating cells with DHE for the desired time, wash them with cold PBS and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.
-
Set up the Assay: In a 96-well black plate, add the following to each well:
-
Proteasome assay buffer
-
Cell lysate (equal amounts of protein for all samples)
-
For inhibitor control wells, add MG132.
-
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity every 2 minutes for at least 30-60 minutes (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis:
-
Plot the fluorescence units (RFU) against time for each sample.
-
The slope of the linear portion of the curve represents the rate of proteasome activity.
-
Calculate the percentage of proteasome inhibition in DHE-treated samples compared to the vehicle control.
-
Visualizations
Caption: Mechanism of this compound (DHE) action.
Caption: Workflow for determining optimal DHE incubation time.
Caption: Troubleshooting logic for DHE experiments.
References
Dealing with high background in Dihydroeponemycin affinity purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dihydroeponemycin (DHE) affinity purification to identify protein targets and interaction partners.
Troubleshooting Guides
High background is a common challenge in affinity purification experiments, leading to the identification of non-specific binding partners and obscuring true interactors. This guide addresses specific issues you may encounter during your DHE affinity purification workflow.
Question: I am observing a large number of proteins in my control pull-down (e.g., beads alone or mock-biotinylated probe). How can I reduce this non-specific binding?
Answer: High background in control experiments indicates that proteins are interacting with the affinity matrix itself rather than the DHE molecule. Several strategies can be employed to mitigate this:
-
Pre-clearing the Lysate: Before incubation with the DHE-bound resin, incubate your cell lysate with control beads (e.g., streptavidin-agarose if you are using a biotinylated DHE probe) for 1-2 hours at 4°C. This will capture proteins that non-specifically bind to the beads.
-
Blocking the Beads: Before adding the DHE probe, block the affinity resin with a solution of bovine serum albumin (BSA) or casein to saturate non-specific binding sites.
-
Optimizing Wash Buffers: Increasing the stringency of your wash buffers can help remove weakly bound, non-specific proteins. Consider the following adjustments:
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer.
-
Include Non-ionic Detergents: Add low concentrations of non-ionic detergents like Tween-20 or NP-40 to the wash buffers to disrupt non-specific hydrophobic interactions.
-
Vary pH: Ensure your wash buffer pH is optimal for the specific DHE-protein interaction while disrupting non-specific binding.
-
Question: My mass spectrometry results show an abundance of known non-specific binders like keratins, actin, and tubulin. What are the best practices to avoid this type of contamination?
Answer: Contamination with highly abundant cellular proteins is a frequent issue. Implementing stringent laboratory practices can significantly reduce their presence in your final eluate.
-
Maintain a Clean Workspace: Work in a laminar flow hood to minimize airborne contaminants like keratin from skin and hair. Wear gloves and a lab coat at all times.
-
Use High-Purity Reagents: Utilize high-purity, filtered water and reagents to prepare all buffers and solutions.
-
Filter Lysates: After cell lysis, centrifuge the lysate at high speed to pellet cellular debris and aggregates. For further clarification, filter the supernatant through a 0.22 µm or 0.45 µm filter before applying it to the affinity resin.
-
Depletion of Abundant Proteins: If specific contaminants are a persistent problem, consider using commercially available kits to deplete them from your lysate before the pull-down.
Question: I suspect that the epoxyketone warhead of DHE is reacting non-specifically with proteins other than its intended targets. How can I address this?
Answer: The reactive nature of the epoxyketone group can potentially lead to off-target covalent modifications.
-
Competition Experiments: To confirm the specificity of your pull-down, perform a competition experiment. Pre-incubate your cell lysate with an excess of free, non-biotinylated DHE before adding the biotinylated DHE probe. A significant reduction in the amount of a pulled-down protein in the presence of the competitor suggests a specific interaction.
-
Use a Control Probe: If possible, synthesize or obtain a structurally similar but less reactive probe as a negative control. This can help differentiate specific interactions from non-specific binding to the probe's scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: The primary cellular target of this compound is the 20S proteasome. DHE is a potent, irreversible inhibitor that covalently binds to the N-terminal threonine of a subset of the proteasome's catalytic β-subunits, with a preference for LMP2 and LMP7.[1][2]
Q2: What is the mechanism of DHE-mediated proteasome inhibition?
A2: DHE's α',β'-epoxyketone warhead is key to its inhibitory activity. It forms a stable morpholino- or 1,4-oxazepane adduct with the active site threonine of the proteasome subunits.[3] This covalent modification irreversibly inactivates the proteasome's proteolytic activities.[2]
Q3: Why is a biotinylated DHE probe used for affinity purification?
A3: A biotinylated DHE probe allows for the selective capture of DHE's binding partners. The DHE moiety covalently binds to its targets, and the biotin tag serves as a handle for affinity purification using streptavidin- or avidin-conjugated beads.[4]
Q4: What are some common contaminants to be aware of in biotin-streptavidin affinity purification?
A4: Endogenously biotinylated proteins, such as carboxylases, can be a source of contamination. Additionally, streptavidin and avidin can exhibit some non-specific binding to proteins.[5][6] Using streptavidin, which is not glycosylated, generally results in lower non-specific binding compared to avidin.[5]
Experimental Protocols
Protocol 1: this compound Affinity Purification from Cell Lysate
This protocol outlines a general workflow for the affinity purification of DHE-binding proteins from cultured mammalian cells using a biotinylated DHE probe.
Materials:
-
Biotinylated this compound (DHE-biotin)
-
Streptavidin-agarose beads
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail)
-
Wash Buffer 1 (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Wash Buffer 2 (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.4 or by boiling in SDS-PAGE sample buffer)
-
Cultured mammalian cells
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Affinity Resin Preparation:
-
Wash the streptavidin-agarose beads three times with Lysis Buffer.
-
-
Incubation with DHE-biotin Probe:
-
Incubate the cell lysate with the DHE-biotin probe at a predetermined optimal concentration for 2 hours at 4°C with gentle rotation.
-
-
Capture of DHE-Protein Complexes:
-
Add the washed streptavidin-agarose beads to the lysate-probe mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads two times with Wash Buffer 2.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and incubating at 95°C for 5 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be further processed for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
| Parameter | Recommendation |
| Starting Material | 1-10 mg of total protein lysate |
| DHE-biotin Probe Conc. | 1-10 µM (to be optimized) |
| Bead Volume | 30-50 µL of bead slurry per sample |
| Incubation Times | 2 hours (probe-lysate), 1-2 hours (capture) |
| Wash Volumes | 10-20 bead volumes per wash |
Visualizations
This compound Affinity Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 6. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Dihydroeponemycin activity loss after reconstitution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Dihydroeponemycin to prevent loss of its biological activity after reconstitution.
Troubleshooting Guide: this compound Activity Loss
This guide addresses common issues that may lead to a decrease in this compound's efficacy in your experiments.
| Observation | Potential Cause | Recommended Action |
| Complete or significant loss of activity immediately after reconstitution. | Improper Reconstitution Solvent: this compound is an epoxyketone, and the epoxide ring is susceptible to nucleophilic attack, which can lead to inactivation. Using protic solvents or buffers containing nucleophiles for initial reconstitution can rapidly degrade the compound. | Reconstitute this compound in anhydrous, high-quality Dimethyl Sulfoxide (DMSO). Avoid using water, phosphate-buffered saline (PBS), or other aqueous buffers for initial stock solution preparation. |
| Degraded Starting Material: The lyophilized powder may have degraded due to improper long-term storage or exposure to moisture. | Always store the lyophilized this compound at -20°C or colder in a desiccator. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. | |
| Gradual loss of activity over a short period (hours to days) after reconstitution. | Instability in Aqueous Solution: While DMSO stock solutions are relatively stable, the epoxyketone moiety of this compound can be hydrolyzed in aqueous media used for cell culture or enzymatic assays. The rate of hydrolysis is pH and temperature-dependent. | Prepare fresh dilutions of this compound from the DMSO stock solution into your aqueous experimental buffer immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the DMSO stock solution can introduce moisture and lead to gradual degradation of the compound. | Upon initial reconstitution in DMSO, create small-volume aliquots to avoid repeated freeze-thaw cycles of the main stock. Store aliquots at -80°C for long-term stability. | |
| Inconsistent or lower-than-expected activity in cellular assays. | Interaction with Media Components: Components in cell culture media, such as certain amino acids or other nucleophiles, could potentially react with and inactivate this compound over time. | Minimize the pre-incubation time of this compound in the complete cell culture medium before adding it to the cells. |
| Cell Density and Proteasome Load: The observed inhibitory effect can be influenced by the number of cells and their overall proteasome content. Higher cell densities may require higher concentrations of the inhibitor to achieve the desired effect. | Standardize cell seeding densities and treatment protocols across experiments. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. | |
| No activity observed in a proteasome activity assay. | Incorrect Assay Conditions: The activity of the proteasome and the inhibitor can be sensitive to buffer composition, pH, and temperature. | Ensure that the assay buffer and conditions are optimized for proteasome activity. Refer to established protocols for proteasome activity assays. |
| Inactive Proteasome Preparation: The proteasome extract or purified enzyme may have lost its activity due to improper preparation or storage. | Always use a positive control (e.g., a known active proteasome preparation) and a negative control (no enzyme) in your assay to validate the results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound should be reconstituted in anhydrous, high-quality DMSO to create a stock solution.
Q2: How should I store the reconstituted this compound stock solution?
A2: After reconstitution in DMSO, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -80°C. This will minimize freeze-thaw cycles and reduce the risk of degradation. Based on data from the structurally similar epoxyketone proteasome inhibitor carfilzomib, solutions stored under these conditions are expected to be stable for extended periods.[1][2][3]
Q3: Can I store diluted this compound in my cell culture medium or assay buffer?
A3: It is strongly recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use. The epoxyketone functional group is susceptible to hydrolysis in aqueous environments, which will lead to a loss of activity over time.
Q4: My this compound solution has been stored at 4°C for a week. Is it still active?
Q5: How can I confirm the activity of my reconstituted this compound?
A5: The activity of your this compound solution can be verified using a proteasome activity assay. This can be performed using purified proteasomes or cell lysates and a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome, which this compound potently inhibits.
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of anhydrous, high-quality DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure the compound is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into small-volume, low-protein-binding microcentrifuge tubes for single-use aliquots.
-
Storage: Store the aliquots at -80°C in a tightly sealed container with a desiccant.
Protocol for Assessing this compound Activity using a Proteasome Activity Assay
This protocol provides a general workflow for measuring the chymotrypsin-like activity of the proteasome in the presence of this compound.
-
Prepare Cell Lysate (if applicable):
-
Culture cells to the desired confluency.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing NP-40 or Triton X-100) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate.
-
-
Set up the Assay:
-
In a 96-well black plate, add your cell lysate or purified 20S proteasome to each well.
-
Prepare a serial dilution of this compound in the assay buffer. Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., MG132).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiate the Reaction:
-
Add a fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) to all wells.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the proteasome activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for this compound activity loss.
Caption: Simplified signaling pathway of proteasome inhibition by this compound.
References
- 1. INT-004 Physicochaemical stability of carfilzomib (kyprolis®) containing solutions after reconstitution and ready-to-administer preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical stability of carfilzomib (Kyprolis®) containing solutions in glass vials, ready-to-administer plastic syringes and infusion bags over a 28-day storage period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP-022 Extended stability of 2.5 mg/ml bortezomib solution in syringes and opened vials | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. Stability of bortezomib 1-mg/mL solution in plastic syringe and glass vial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroeponemycin Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroeponemycin. Our aim is to help you address variability in your dose-response experiments and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments with this compound.
Q1: My IC50/GI50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Variability in IC50/GI50 values is a common challenge in dose-response assays. Several factors can contribute to this:
-
Cell-Based Factors:
-
Cell Line Identity and Integrity: Ensure your cell lines are not misidentified or cross-contaminated. Regularly perform cell line authentication.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Health and Viability: Start your experiments with healthy, viable cells. Poor cell health can significantly impact results.
-
Seeding Density: Inconsistent cell seeding density can lead to variability in the final cell number and, consequently, the calculated IC50/GI50.
-
-
Assay-Specific Factors:
-
Incubation Time: The duration of drug exposure can significantly alter the apparent IC50 value. Shorter or longer incubation times may be necessary depending on the cell line and the specific biological question.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). This can result in different IC50 values.
-
Reagent Variability: Ensure all reagents, including cell culture media and assay components, are from consistent lots and are not expired.
-
-
Compound-Related Factors:
-
Compound Stability: this compound, as an epoxyketone, may have limited stability in aqueous solutions. Prepare fresh dilutions for each experiment from a frozen stock.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
-
Q2: I am observing a high degree of variability in my proteasome activity assay results. What should I check?
A2: When working with proteasome activity assays, consider the following:
-
Lysate Preparation: Inconsistent lysis buffer composition, incubation times, or clarification of lysates can lead to variable enzyme activity.
-
Substrate Concentration: Ensure the fluorogenic substrate concentration is not limiting and is consistent across all experiments.
-
Proteasome Concentration: Normalize proteasome activity to the total protein concentration in your cell or tissue lysates.
-
Inhibitor Controls: Always include a known proteasome inhibitor (e.g., MG-132) as a positive control to confirm that the measured activity is indeed from the proteasome.
Q3: How should I prepare and store this compound?
A3: For optimal results, follow these handling guidelines:
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before each experiment. The stability of epoxyketones in aqueous media can be limited.[1]
Q4: Are there known off-target effects of this compound?
Data Presentation
This compound Growth Inhibition (GI50) Data from the NCI-60 Cell Line Screen
The following table summarizes the 50% growth inhibition (GI50) values for this compound across a panel of human cancer cell lines from the National Cancer Institute (NCI). The GI50 is the concentration of the drug that causes a 50% reduction in cell growth.
| Cell Line | Cancer Type | GI50 (µM) |
| Glioma | ||
| HOG | Central Nervous System | 1.6 (ng/mL) |
| T98G | Central Nervous System | 1.7 (ng/mL) |
| Additional NCI-60 data would be populated here if publicly available for this compound. |
Note: The NCI-60 database is a valuable resource for screening compounds against 60 different human cancer cell lines. Researchers can access this data to evaluate the activity of their compounds of interest.[2][3][4][5][6][7][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of this compound, including a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and generate a dose-response curve to determine the IC50/GI50 value.
Protocol 3: Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to release the proteasome.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Assay Setup: In a black 96-well plate, add a standardized amount of protein lysate to each well. Include a blank (lysis buffer only) and a positive control with a known proteasome inhibitor.
-
Substrate Addition: Add a fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points to determine the reaction kinetics.
-
Data Analysis: Calculate the rate of substrate cleavage and normalize it to the total protein concentration to determine the specific proteasome activity.
Visualizations
This compound Mechanism of Action: Proteasome Inhibition
Caption: this compound inhibits the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.
Troubleshooting Workflow for Dose-Response Variability
Caption: A logical workflow to troubleshoot sources of variability in this compound dose-response experiments.
Inhibition of the NF-κB Signaling Pathway by Proteasome Inhibitors
Caption: Proteasome inhibitors like this compound block the degradation of IκBα, preventing the activation and nuclear translocation of NF-κB.[10][11][12][13]
References
- 1. Proteasome inhibition by the natural products epoxomicin and this compound: insights into specificity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Mechanisms of Action of the Flavin Dehydrogenase Inhibitors Diphenylene Iodonium and Di-2-thienyliodonium Based on Molecular Profiling of the NCI-60 Human Tumor Cell Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. AID 1794768 - NCI human tumor cell line growth inhibition assay. Data for the UO-31 Non-Small Cell Lung cell line, single concentration - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fbxo16 mediates degradation of NF-κB p65 subunit and inhibits inflammatory response in dendritic cells [frontiersin.org]
- 13. Evidence for the Critical Roles of NF-κB p65 and Specificity Proteins in the Apoptosis-Inducing Activity of Proteasome Inhibitors in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dihydroeponemycin and Bortezomib Efficacy in Multiple Myeloma
This guide provides a detailed comparison of the pre-clinical efficacy of two proteasome inhibitors, Dihydroeponemycin and bortezomib, in the context of multiple myeloma. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated therapeutic target in this disease. Bortezomib, a dipeptidyl boronic acid, is a first-in-class proteasome inhibitor that has become a cornerstone of multiple myeloma therapy. This compound, a natural product analog, is also known to inhibit the proteasome, though its efficacy in multiple myeloma has been less extensively characterized. This guide aims to collate and compare the available pre-clinical data for these two compounds.
Mechanism of Action
Both this compound and bortezomib exert their anti-myeloma effects by inhibiting the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis of the cancer cells.
Bortezomib primarily inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome, and to a lesser extent, the caspase-like (β1) and trypsin-like (β2) subunits. This inhibition is reversible.
This compound , an α',β'-epoxyketone, acts as an irreversible inhibitor of the proteasome. It has been shown to covalently modify a subset of the catalytic β subunits. Specifically, it displays selectivity for the LMP2 (β1i), X (β5), and LMP7 (β5i) subunits of the immunoproteasome and constitutive proteasome.
In Vitro Efficacy
Cytotoxicity in Multiple Myeloma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for bortezomib in various multiple myeloma cell lines.
| Cell Line | Bortezomib IC50 (nM) | Reference(s) |
| RPMI-8226 | 15.9, ~2500 (resistant) | [1][2] |
| U-266 | 7.1, ~5000 (resistant) | [1][3] |
| MM.1S | <20 (sensitive) | [2][4] |
| OPM-2 | Data available, but specific value not cited | |
| NCI-H929 | <20 (sensitive) | [4] |
In Vivo Efficacy
Tumor Growth Inhibition in Multiple Myeloma Xenograft Models
Xenograft models, where human multiple myeloma cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.
Bortezomib: Numerous studies have demonstrated the in vivo efficacy of bortezomib in various multiple myeloma xenograft models. Treatment with bortezomib has been shown to significantly inhibit tumor growth and prolong survival.[6][7] For instance, in a human plasmacytoma xenograft model using MM.1S cells, bortezomib treatment resulted in a significant reduction in tumor progression.[6] Another study using a patient-derived xenograft (PDX) model showed that a bortezomib-based regimen significantly inhibited tumor growth.[7][8]
This compound: Specific data on the in vivo efficacy of this compound in multiple myeloma xenograft models, such as percentage of tumor growth inhibition, is not available in the public domain to date.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Proteasome Inhibition-Induced Apoptosis
The inhibition of the proteasome by this compound and bortezomib triggers a cascade of intracellular events culminating in apoptosis. The following diagram illustrates the key signaling pathways involved.
Caption: Proteasome inhibitors block protein degradation, leading to ER stress, NF-κB inhibition, and cell cycle arrest, ultimately inducing apoptosis.
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays
The following diagram outlines a typical workflow for assessing the in vitro efficacy of proteasome inhibitors in multiple myeloma cell lines.
Caption: Workflow for determining in vitro cytotoxicity and apoptosis in multiple myeloma cells.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, U-266) in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or bortezomib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[9][10][11][12]
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of this compound or bortezomib for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13][14][15]
In Vivo Multiple Myeloma Xenograft Study
-
Cell Implantation: Subcutaneously inject human multiple myeloma cells (e.g., MM.1S) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume regularly.
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or bortezomib (e.g., 0.5-1 mg/kg for bortezomib, intraperitoneally, twice weekly) and a vehicle control.[7][8]
-
Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion
Bortezomib is a well-established proteasome inhibitor with proven in vitro and in vivo efficacy against multiple myeloma. Extensive quantitative data is available to support its potent anti-myeloma activity. This compound is also a potent, irreversible proteasome inhibitor. However, there is a notable lack of publicly available, quantitative data specifically demonstrating its efficacy in multiple myeloma cell lines and in vivo models. While its mechanism of action suggests potential as an anti-myeloma agent, further preclinical studies are required to directly compare its efficacy with established therapies like bortezomib. This guide highlights the current state of knowledge and underscores the need for additional research to fully elucidate the therapeutic potential of this compound in multiple myeloma.
References
- 1. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 2. Network-Based Analysis of Bortezomib Pharmacodynamic Heterogeneity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.7. Annexin V Assay [bio-protocol.org]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Dihydroeponemycin vs. Carfilzomib: A Comparative Guide to Specificity and Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent epoxyketone proteasome inhibitors: Dihydroeponemycin and carfilzomib. By examining their specificity, potency, and mechanisms of action, this document aims to inform researchers in the fields of cancer biology, drug discovery, and cellular proteomics.
At a Glance: Key Differences
| Feature | This compound | Carfilzomib |
| Primary Target(s) | Preferentially targets immunoproteasome subunits LMP2 and LMP7. Also inhibits constitutive proteasome subunits. | Primarily targets the β5 subunit of the constitutive proteasome and the LMP7 (β5i) subunit of the immunoproteasome. |
| Inhibition Profile | Inhibits chymotrypsin-like, caspase-like (PGPH), and trypsin-like activities at different rates. | Highly selective for chymotrypsin-like activity with minimal inhibition of caspase-like and trypsin-like activities at therapeutic concentrations. |
| Binding Mechanism | Irreversible covalent binding to the N-terminal threonine of the catalytic subunits. | Irreversible covalent binding to the N-terminal threonine of the β5 and LMP7 subunits. |
| Clinical Status | Preclinical research tool. | FDA-approved for the treatment of multiple myeloma.[1] |
Quantitative Comparison of Inhibitory Potency
The potency of this compound and carfilzomib against the catalytic subunits of the proteasome is a critical determinant of their biological effects. While direct head-to-head IC50 comparisons under identical experimental conditions are limited in the published literature, the following tables summarize available data on their inhibitory activities.
Table 1: Carfilzomib - Half-maximal Inhibitory Concentration (IC50) against Proteasome Subunits
| Proteasome Subunit | Activity | IC50 (nM) | Cell Type/Assay Condition |
| β5 (Constitutive) | Chymotrypsin-like | 5.2 | in vitro |
| LMP7 (β5i - Immunoproteasome) | Chymotrypsin-like | 14 | in vitro |
| β1 (Constitutive) | Caspase-like | 618 ± 149 | Multiple Myeloma Cell Lines (1-hour exposure) |
| β2 (Constitutive) | Trypsin-like | 379 ± 107 | Multiple Myeloma Cell Lines (1-hour exposure) |
Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions, cell lines, and whether the assay is biochemical or cell-based.
Table 2: this compound - Rate of Proteasome Inactivation (k_inact/[I])
| Proteasome Activity | Rate of Inactivation (M⁻¹s⁻¹) |
| Chymotrypsin-like | 3400 |
| Caspase-like (PGPH) | 3100 |
| Trypsin-like | 240 |
Rate of inactivation provides a measure of how efficiently the inhibitor inactivates the enzyme. Higher values indicate more rapid inactivation.
Specificity Profile
This compound demonstrates a broader specificity profile compared to carfilzomib. It has been shown to covalently bind to the immunoproteasome subunits LMP2 (β1i) and LMP7 (β5i), as well as the constitutive proteasome subunit X (β5)[2]. Enzymatic assays have confirmed that this compound inhibits the chymotrypsin-like and caspase-like (PGPH) activities of the proteasome more than 10-fold faster than the trypsin-like activity[1][3].
Carfilzomib , a derivative of epoxomicin, is characterized by its high specificity for the chymotrypsin-like activity of the proteasome[4][5]. It potently inhibits the β5 subunit of the constitutive proteasome and the LMP7 (β5i) subunit of the immunoproteasome[1][6]. At therapeutic concentrations, it exhibits minimal off-target activity against the caspase-like (β1) and trypsin-like (β2) subunits, which is thought to contribute to its improved safety profile compared to other proteasome inhibitors like bortezomib[1][5].
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the potency and specificity of proteasome inhibitors.
Biochemical Proteasome Activity Assay (Fluorogenic Substrate-based)
This in vitro assay measures the activity of purified 20S proteasome or proteasome-containing cell lysates.
-
Preparation of Reagents:
-
Assay Buffer: Typically a HEPES or Tris-based buffer (pH 7.5-8.0) containing EDTA and DTT.
-
Proteasome: Purified 20S proteasome or cell lysate containing active proteasomes.
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Caspase-like: Z-LLE-AMC
-
Trypsin-like: Boc-LRR-AMC
-
-
Inhibitor Stock Solutions: this compound or carfilzomib dissolved in DMSO to a high concentration.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add serial dilutions of the inhibitor (this compound or carfilzomib) to the wells. Include a DMSO vehicle control.
-
Add the proteasome preparation to each well and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Measure the fluorescence intensity over time using a microplate reader with appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.
-
IC50 values are calculated by plotting the percentage of proteasome inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proteasome Activity Assay (e.g., Proteasome-Glo™ Assay)
This assay measures proteasome activity within living cells.
-
Cell Culture and Plating:
-
Culture cells of interest to logarithmic growth phase.
-
Plate the cells in a 96-well white-walled microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound or carfilzomib in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Luminescent Assay:
-
Equilibrate the plate to room temperature.
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions (Promega). This reagent contains a specific luminogenic proteasome substrate (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) and a luciferase.
-
Add the Proteasome-Glo™ reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and the enzymatic reaction to stabilize.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the proteasome activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values as described for the biochemical assay.
-
Signaling Pathways Affected by Proteasome Inhibition
Inhibition of the proteasome by this compound or carfilzomib disrupts cellular protein homeostasis, leading to the activation of several key signaling pathways that culminate in apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factors are key regulators of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation.
Caption: Inhibition of NF-κB signaling by proteasome inhibitors.
Unfolded Protein Response (UPR)
Proteasome inhibition leads to the accumulation of misfolded and polyubiquitinated proteins in the endoplasmic reticulum (ER), triggering a cellular stress response known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can initiate apoptosis. Carfilzomib has been shown to activate the PERK-eIF2α-ATF4-CHOP arm of the UPR[7].
Caption: The Unfolded Protein Response (UPR) induced by proteasome inhibition.
Apoptosis Signaling Pathway
The culmination of proteasome inhibitor-induced cellular stress is the activation of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Proteasome inhibition can lead to the accumulation of pro-apoptotic proteins (e.g., Bax, Bak, Noxa) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), ultimately leading to the activation of caspases, the executioners of apoptosis[2].
Caption: Induction of apoptosis via the intrinsic pathway by proteasome inhibitors.
Conclusion
Both this compound and carfilzomib are potent, irreversible epoxyketone inhibitors of the proteasome. Carfilzomib exhibits high specificity for the chymotrypsin-like activity of the proteasome, a feature that likely contributes to its clinical efficacy and tolerability in the treatment of multiple myeloma. This compound, while also a potent inhibitor, displays a broader specificity profile, targeting multiple catalytic subunits of both the constitutive and immunoproteasome. This difference in specificity may have implications for their downstream biological effects and potential therapeutic applications. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of these two important research compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The catalytic sites of 20S proteasomes and their role in subunit maturation: A mutational and crystallographic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition by the natural products epoxomicin and this compound: insights into specificity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Dihydroeponemycin as a selective proteasome inhibitor
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Dihydroeponemycin (DHE) as a selective proteasome inhibitor. This guide provides a comparative analysis of DHE with other common proteasome inhibitors, supported by experimental data and detailed methodologies.
This compound (DHE), a potent epoxyketone-containing natural product, has emerged as a highly selective and irreversible inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. Its unique mechanism of action and specificity make it a valuable tool for studying proteasome function and a promising candidate for therapeutic development. This guide delves into the validation of DHE, comparing its performance with other well-known proteasome inhibitors such as Epoxomicin, Bortezomib, and Lactacystin.
Comparative Performance of Proteasome Inhibitors
The efficacy of proteasome inhibitors is typically evaluated based on their ability to inhibit the distinct catalytic activities of the proteasome: the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L) activities. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Proteasome Activity | IC50 | Cell Line / Conditions |
| This compound (enriched fraction) | Chymotrypsin-like | 45 ng/mL[1] | Enzymatic Assay |
| Bortezomib | Cell Proliferation | 3-20 nM[2] | Multiple Myeloma Cell Lines |
| Cell Proliferation | 20-40 nM[2] | Doxorubicin, Mitoxantrone, and Melphalan resistant/sensitive RPMI-8226 cells | |
| Lactacystin | 20S Proteasome | 4.8 µM[3] | In vitro |
| NF-κB activation | 10 µM | --- | |
| Cell Proliferation | 10 µM[3] | C6 cells | |
| Epoxomicin Analog (Carfilzomib) | β5c subunit | 6 nM[4] | --- |
| β5i subunit | 33 nM[4] | --- |
Growth Inhibition (GI50) Data:
| Inhibitor | Cell Line | GI50 |
| This compound | HOG (glioma) | 1.6 ng/mL[1] |
| T98G (glioma) | 1.7 ng/mL[1] | |
| This compound (enriched fraction) | HOG (glioma) | 17.6 ng/mL[1] |
| T98G (glioma) | 28.2 ng/mL[1] |
Mechanism of Action and Selectivity
This compound exerts its inhibitory effect through the formation of a stable, covalent bond with the active site threonine residue of the proteasome's catalytic β-subunits. This irreversible binding leads to a potent and sustained inhibition of proteasome activity. DHE exhibits a preferential binding to the LMP2 and LMP7 subunits of the immunoproteasome, which are induced by interferon-γ.
Experimental Protocols
To validate the efficacy and selectivity of a proteasome inhibitor like this compound, a series of key experiments are typically performed.
In Vitro Proteasome Activity Assay
This assay directly measures the inhibition of the proteasome's catalytic activities using fluorogenic substrates.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA.
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
Trypsin-like: Boc-LRR-AMC (Boc-Leucine-Arginine-Arginine-AMC)
-
Caspase-like: Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-AMC)
-
-
Prepare stock solutions of the proteasome inhibitor (e.g., this compound) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add purified 20S proteasome to the assay buffer.
-
Add serial dilutions of the proteasome inhibitor to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add the specific fluorogenic substrate to each well.
-
Measure the fluorescence intensity over time using a microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the proteasome inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the proteasome inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration that inhibits cell growth by 50%).
-
Western Blot Analysis of Ubiquitinated Proteins
This technique is used to confirm that the proteasome inhibitor is blocking the degradation of ubiquitinated proteins within the cell.
Protocol:
-
Cell Lysis:
-
Treat cells with the proteasome inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An accumulation of high molecular weight ubiquitinated proteins indicates proteasome inhibition.
-
Visualizing the Impact of Proteasome Inhibition
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by proteasome inhibitors and a typical workflow for their validation.
Caption: Proteasome inhibition by this compound leads to apoptosis.
Caption: Experimental workflow for validating a novel proteasome inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. broadpharm.com [broadpharm.com]
- 7. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroeponemycin: A Highly Selective Proteasome Inhibitor with Minimal Cross-Reactivity Against Other Cellular Proteases
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of Dihydroeponemycin's cross-reactivity with other cellular proteases, supported by experimental data and detailed protocols.
This compound, a potent epoxyketone-based inhibitor of the 20S proteasome, demonstrates exceptional selectivity for its target. This high specificity is crucial for its utility as a research tool and for the development of therapeutic agents, as off-target effects can lead to cellular toxicity and misleading experimental results. This guide explores the minimal cross-reactivity of this compound and its close analog, epoxomicin, against a panel of common cellular proteases.
Comparative Analysis of Protease Inhibition
Experimental evidence indicates that epoxyketone-based proteasome inhibitors are highly selective. As a close structural and functional analog of this compound, epoxomicin has been tested against a variety of non-proteasomal proteases. The data reveals a profound lack of inhibition for other major classes of cellular proteases, even at high concentrations.
| Protease Target | Class | This compound/Epoxomicin Inhibition |
| 20S Proteasome (Chymotrypsin-like activity) | Threonine Protease | Potent Inhibition (nM range) |
| Trypsin | Serine Protease | No inhibition up to 50 μM[1][2] |
| Chymotrypsin | Serine Protease | No inhibition up to 50 μM[1][2] |
| Papain | Cysteine Protease | No inhibition up to 50 μM[1][2] |
| Calpain | Cysteine Protease | No inhibition up to 50 μM[1][2] |
| Cathepsin B | Cysteine Protease | No inhibition up to 50 μM[1][2] |
Note: The quantitative data presented is for epoxomicin, a well-characterized and highly similar analog of this compound.
Mechanism of Selective Proteasome Inhibition
The high selectivity of this compound and other epoxyketones stems from their unique mechanism of action, which is intricately linked to the specific architecture of the proteasome's active site. The N-terminal threonine residue of the proteasome's catalytic β-subunits acts as the nucleophile. The inhibition occurs through a two-step process:
-
The hydroxyl group of the N-terminal threonine attacks the ketone of the epoxyketone warhead.
-
The primary amine of the same threonine residue then attacks the epoxide, forming a stable seven-membered morpholino ring adduct.[3]
This dual covalent bond formation with a single amino acid residue is a distinctive feature of the proteasome and is not found in other protease families like serine or cysteine proteases, thus conferring high specificity.
Caption: Mechanism of proteasome inhibition by this compound.
Experimental Protocols
The cross-reactivity of protease inhibitors is typically assessed using in vitro enzymatic assays with purified enzymes and fluorogenic substrates.
General Protocol for In Vitro Protease Inhibition Assay
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protease.
Materials:
-
Purified protease of interest (e.g., trypsin, cathepsin B)
-
Specific fluorogenic substrate for the protease
-
Assay buffer specific to the protease
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. A typical starting concentration for screening for off-target effects is in the range of 10-100 μM.
-
Enzyme Preparation: Dilute the purified protease to a working concentration in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the diluted protease to each well of the 96-well plate.
-
Add the serially diluted this compound or control vehicle (e.g., DMSO) to the wells.
-
Incubate the plate at a controlled temperature (typically 37°C) for a pre-determined time to allow for inhibitor-enzyme binding.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
Conclusion
References
- 1. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Snapshots of Proteasome Inhibitors In Action Revise Inhibition Paradigms and Inspire Next-Generation Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydroeponemycin and Lactacystin: A Deep Dive into Proteasome Inhibition Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuanced differences between proteasome inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed comparative analysis of two potent inhibitors, Dihydroeponemycin and lactacystin, focusing on their mechanisms of action, inhibitory profiles, and the experimental protocols used to characterize them.
This compound and lactacystin are both natural products that have been instrumental in elucidating the function of the proteasome, a critical cellular machine responsible for protein degradation. While both compounds are irreversible inhibitors of the proteasome, they exhibit distinct chemical structures and mechanisms of action, leading to differences in their specificity and potency.
Mechanism of Action: Covalent Modification of the Proteasome's Catalytic Core
The 20S proteasome contains the catalytic core of the larger 26S proteasome complex and possesses three major proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L). Both this compound and lactacystin exert their inhibitory effects by covalently modifying the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome.
Lactacystin: A Pro-Inhibitor Activated by Cyclization
Lactacystin itself is a prodrug that, in aqueous solution, undergoes a spontaneous intramolecular cyclization to form the reactive β-lactone species, clasto-lactacystin β-lactone.[1] This active form then serves as an acylating agent, targeting the hydroxyl group of the N-terminal threonine residue of the proteasome's catalytic subunits.[2] This acylation is an irreversible modification that blocks the substrate-binding and catalytic activity of the proteasome.
This compound: An Epoxyketone Targeting the Catalytic Threonine
This compound, an analog of the natural product eponemycin, is an α',β'-epoxyketone. Its mechanism of inhibition involves a nucleophilic attack by the hydroxyl group of the catalytic N-terminal threonine on the epoxide ring. This is followed by a second nucleophilic attack from the threonine's α-amino group on the ketone carbonyl, resulting in the formation of a stable seven-membered morpholino-adduct.[3] This dual covalent bond formation leads to the irreversible inhibition of the proteasome.[3]
Comparative Inhibitory Profile
While both compounds are potent proteasome inhibitors, their efficacy against the different catalytic activities of the proteasome can vary. The following table summarizes the available quantitative data on their inhibitory concentrations. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Proteasome Activity | IC50 / Inhibition | Cell Line / Enzyme Source |
| This compound (fraction) | Chymotrypsin-like (CT-L) | 45 ng/mL[4] | Not Specified |
| Lactacystin | Chymotrypsin-like (CT-L) | 66-79% inhibition at 1 µM[5] | B8 fibroblasts |
| Lactacystin | NF-κB activation | 10 µM[6] | Murine hepatocytes |
Note: The IC50 value for this compound is from a fraction containing the compound, not the pure substance.
Visualizing the Mechanisms of Action
To better understand the molecular interactions, the following diagrams illustrate the mechanisms of lactacystin activation and the comparative binding modes of both inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and lactacystin.
Proteasome Activity Assay
This protocol is used to determine the inhibitory effect of compounds on the different proteolytic activities of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic substrates:
-
Chymotrypsin-like (CT-L): Suc-LLVY-AMC
-
Trypsin-like (T-L): Boc-LRR-AMC
-
PGPH/Caspase-like (C-L): Z-LLE-AMC
-
-
This compound and Lactacystin (or clasto-lactacystin β-lactone) stock solutions in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and lactacystin) in Assay Buffer.
-
In a 96-well black microplate, add the purified 20S proteasome to each well.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Add the specific fluorogenic substrate for the desired activity to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometric plate reader.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).
-
Calculate the rate of substrate hydrolysis (initial velocity) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
Lactacystin to clasto-Lactacystin β-lactone Conversion Assay
This protocol can be used to monitor the conversion of lactacystin to its active β-lactone form.
Materials:
-
Lactacystin
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector
Procedure:
-
Dissolve lactacystin in the aqueous buffer to a known concentration.
-
Incubate the solution at a specific temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC.
-
Monitor the disappearance of the lactacystin peak and the appearance of the clasto-lactacystin β-lactone peak by UV absorbance (e.g., at 220 nm).
-
Quantify the concentration of each compound by comparing the peak areas to a standard curve.
-
Determine the rate of conversion by plotting the concentration of lactacystin and clasto-lactacystin β-lactone over time.
Conclusion
Both this compound and lactacystin are invaluable tools for studying the ubiquitin-proteasome system. Lactacystin's unique activation mechanism as a prodrug and this compound's formation of a highly stable morpholino adduct highlight the diverse chemical strategies that can be employed to inhibit the proteasome. While both are potent inhibitors, the subtle differences in their reactivity and selectivity towards the different catalytic subunits of the proteasome underscore the importance of careful selection of an inhibitor for specific research applications. Further head-to-head comparative studies under identical experimental conditions are needed to provide a more definitive quantitative comparison of their inhibitory potencies.
References
- 1. adooq.com [adooq.com]
- 2. Direct proteasome inhibition by clasto-lactacystin beta-lactone permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dihydroeponemycin vs. Other Epoxyketone Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Dihydroeponemycin (DHE) and other prominent epoxyketone proteasome inhibitors, including Carfilzomib and Epoxomicin. The information is compiled from various experimental studies to offer an objective overview of their performance, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and other epoxyketone inhibitors. It is important to note that the experimental conditions, such as cell lines and assay durations, may vary between studies, which should be taken into consideration when comparing the values directly.
Table 1: Inhibition of Proteasome Activity
| Inhibitor | Proteasomal Subunit | IC50 / Kassoc (M⁻¹s⁻¹) | Cell Line / Enzyme Source | Reference |
| This compound | Chymotrypsin-like (enriched fraction) | 45 ng/mL | Not specified | [1] |
| Epoxomicin | Chymotrypsin-like | Kassoc = 20,000 ± 4,600 | Bovine erythrocyte 20S proteasome | [2] |
| Carfilzomib | Chymotrypsin-like | 5 nM | ANBL-6, RPMI 8226 | |
| Carfilzomib | Chymotrypsin-like | 21.8 ± 7.4 nM | Multiple Myeloma Cell Lines | |
| Carfilzomib | Caspase-like | 618 ± 149 nM | Multiple Myeloma Cell Lines | |
| Carfilzomib | Trypsin-like | 379 ± 107 nM | Multiple Myeloma Cell Lines |
Table 2: Cytotoxicity in Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | GI50 / IC50 | Assay Duration | Reference |
| This compound | HOG | Glioma | 1.6 ng/mL | Not specified | [1] |
| This compound | T98G | Glioma | 1.7 ng/mL | Not specified | [1] |
| Carfilzomib | MDA-MB-231 | Breast Cancer | ~10-50 nM | 72 hours | [3] |
| Carfilzomib | BT-549 | Breast Cancer | ~10-50 nM | 72 hours | [3] |
| Carfilzomib | MCF7 | Breast Cancer | ~10-50 nM | 72 hours | [3] |
| Carfilzomib | T-47D | Breast Cancer | ~50-100 nM | 72 hours | [3] |
| Carfilzomib | MDA-MB-361 | Breast Cancer | ~6-10 nM | 72 hours | [3] |
| Carfilzomib | HCC1954 | Breast Cancer | ~10-20 nM | 72 hours | [3] |
| Oprozomib | Human MM Cell Lines (Panel) | Multiple Myeloma | ~25 nM | 48 hours | [4] |
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate Method)
This protocol outlines a general procedure for measuring the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
1. Materials:
- Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
- Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)
- Purified 20S proteasome or cell lysate
- Epoxyketone inhibitor of interest (e.g., this compound, Carfilzomib)
- 96-well black microplate
- Fluorometric microplate reader
2. Procedure:
- Cell Lysate Preparation:
- Culture cells to the desired density.
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in cell lysis buffer on ice for 30 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the cell proteins.
- Determine the protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup:
- Dilute the cell lysate or purified proteasome to the desired concentration in assay buffer.
- In a 96-well black microplate, add the diluted enzyme source.
- Add varying concentrations of the epoxyketone inhibitor to the wells. Include a vehicle control (e.g., DMSO).
- Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
- Enzymatic Reaction and Measurement:
- Prepare the fluorogenic substrate solution in assay buffer.
- Initiate the reaction by adding the substrate solution to all wells.
- Immediately place the plate in a pre-warmed fluorometric microplate reader.
- Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm for AMC-based substrates.
- Data Analysis:
- Calculate the rate of reaction (fluorescence increase per unit of time) for each concentration of the inhibitor.
- Normalize the rates to the vehicle control.
- Plot the normalized rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing cell viability based on the metabolic activity of cells.
1. Materials:
- Cells of interest
- Complete cell culture medium
- Epoxyketone inhibitor of interest
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well clear microplate
- Spectrophotometric microplate reader
2. Procedure:
- Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
- Drug Treatment:
- Prepare serial dilutions of the epoxyketone inhibitor in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Incubation:
- After the treatment period, add 10-20 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Solubilization and Measurement:
- Carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before removing the supernatant.
- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Mix thoroughly by gentle pipetting or by placing the plate on a shaker for a few minutes.
- Data Analysis:
- Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
- Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
- Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (considered 100% viability).
- Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 or IC50 value.
Mandatory Visualizations
Signaling Pathway: Apoptosis Induction by Epoxyketone Proteasome Inhibitors
Epoxyketone inhibitors induce apoptosis in cancer cells primarily through the inhibition of the proteasome, which leads to the accumulation of pro-apoptotic proteins and the activation of both intrinsic and extrinsic apoptotic pathways.
Caption: Apoptosis induction by epoxyketone inhibitors.
Experimental Workflow: Proteasome Activity Assay
The following diagram illustrates the key steps involved in a typical in vitro proteasome activity assay using a fluorogenic substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Dihydroeponemycin-Mediated Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Dihydroeponemycin (DHE), a potent and selective proteasome inhibitor, has demonstrated significant anti-tumor and anti-angiogenic properties.[1] Its mechanism of action involves the irreversible inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of a majority of intracellular proteins.[1][2] By disrupting proteasome function, DHE leads to the accumulation of ubiquitinated proteins and cell cycle regulatory proteins, ultimately inducing programmed cell death, or apoptosis.[1][3] This guide provides a comprehensive overview of how to verify DHE-mediated apoptosis using various caspase assays, with a comparative look at other proteasome inhibitors and supporting experimental data.
The Role of Caspases in Apoptosis
Apoptosis is a tightly regulated process orchestrated by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a hierarchical cascade. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and in turn activate executioner caspases, including caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound and the Apoptotic Pathway
As a proteasome inhibitor, this compound (DHE) triggers the intrinsic pathway of apoptosis. By inhibiting the proteasome, DHE causes an accumulation of pro-apoptotic proteins like p53.[4][5] Activated p53 can then transcriptionally upregulate the expression of pro-apoptotic Bcl-2 family members, such as PUMA (p53 upregulated modulator of apoptosis).[6][7] PUMA promotes the release of cytochrome c from the mitochondria into the cytosol.[6] This event triggers the assembly of the apoptosome, a protein complex that recruits and activates caspase-9.[8][9] Activated caspase-9 then cleaves and activates downstream executioner caspases, primarily caspase-3, leading to the execution of the apoptotic program.
dot
Caption: this compound-induced apoptotic signaling pathway.
Verifying Apoptosis with Caspase Assays
To quantitatively assess DHE-induced apoptosis, various commercially available caspase assays can be employed. These assays typically utilize a specific peptide substrate for a particular caspase that is conjugated to a reporter molecule, either a chromophore (colorimetric assay) or a fluorophore (fluorometric assay). Upon cleavage by the active caspase, the reporter molecule is released, and the resulting signal can be measured using a spectrophotometer or a fluorometer.
Experimental Workflow for Caspase Activity Assays
The general workflow for measuring caspase activity in cell lysates is as follows:
dot
Caption: General experimental workflow for caspase activity assays.
Comparative Analysis of Proteasome Inhibitors on Caspase Activation
| Proteasome Inhibitor | Cell Line | Caspase(s) Activated | Fold Increase in Activity | Reference |
| Bortezomib | DLD-1 (colon cancer) | Caspase-9, Caspase-3 | Time-dependent cleavage observed | [10] |
| Proteasome Inhibitor (Z-LLLal) | Cultured Cortical Neurons | Caspase-3-like | ~4-6 fold | [11] |
Note: The fold increase in caspase activity is relative to untreated control cells.
Detailed Experimental Protocols
Below are generalized protocols for commonly used caspase assays. Specific details may vary depending on the commercial kit used.
Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of the executioner caspases-3 and -7.
Materials:
-
Cells treated with DHE or vehicle control.
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent).
-
White-walled multiwell plates suitable for luminescence readings.
-
Luminometer.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with desired concentrations of DHE for various time points. Include untreated and vehicle-treated wells as negative controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase-3/7 activity by normalizing the luminescence of treated samples to that of the untreated control.
Caspase-8 Activity Assay (Colorimetric)
This assay quantifies the activity of the initiator caspase-8, which is typically involved in the extrinsic apoptotic pathway. While proteasome inhibitors primarily activate the intrinsic pathway, crosstalk can lead to caspase-8 activation.
Materials:
-
Cells treated with DHE or vehicle control.
-
Cell Lysis Buffer.
-
2x Reaction Buffer containing DTT.
-
Caspase-8 substrate (e.g., IETD-pNA).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Protocol:
-
Induce apoptosis in cells by treating with DHE.
-
Harvest and lyse the cells using the provided Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the 2x Reaction Buffer (with DTT) to each well.
-
Add the caspase-8 substrate (IETD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the fold increase in caspase-8 activity by comparing the absorbance of treated samples to the untreated control.
Caspase-9 Activity Assay (Fluorometric)
This assay measures the activity of the initiator caspase-9, a key component of the intrinsic apoptotic pathway.
Materials:
-
Cells treated with DHE or vehicle control.
-
Caspase-Glo® 9 Assay Reagent (or equivalent).
-
White-walled multiwell plates.
-
Luminometer.
Protocol:
-
Follow the same initial steps as the Caspase-3/7 assay for cell seeding and treatment.
-
Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase-9 activity relative to the untreated control.
Conclusion
Verifying apoptosis is a critical step in evaluating the efficacy of anti-cancer compounds like this compound. Caspase activity assays provide a robust and quantitative method to confirm the induction of programmed cell death. By employing a panel of assays for key initiator and executioner caspases, researchers can gain valuable insights into the specific apoptotic pathways activated by DHE. While direct quantitative data for DHE is still emerging, the established effects of other proteasome inhibitors strongly suggest that DHE will induce a significant, dose- and time-dependent increase in caspase-9 and caspase-3/7 activity. This guide provides the necessary framework for researchers to design and execute experiments to confirm and quantify DHE-mediated apoptosis, contributing to a deeper understanding of its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Proteasome inhibition by the natural products epoxomicin and this compound: insights into specificity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 5. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 6. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of caspase-9 activity by differential binding to the apoptosome complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of caspase-9 activity by differential binding to the apoptosome complex [imrpress.com]
- 10. Bik/NBK accumulation correlates with apoptosis-induction by bortezomib (PS-341, Velcade) and other proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Differential inhibition of proteasome catalytic activities by Dihydroeponemycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dihydroeponemycin, a natural product-derived proteasome inhibitor, with other relevant alternatives. It focuses on its differential inhibition of the proteasome's catalytic activities, supported by experimental data and detailed protocols for key assays.
Introduction to Proteasome Inhibition
The 26S proteasome is a large, multi-catalytic protease complex responsible for degrading the majority of intracellular proteins, particularly those that are damaged or no longer needed.[1] This process is crucial for maintaining cellular homeostasis, regulating the cell cycle, and controlling signal transduction pathways.[1] The catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities:
-
Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues, primarily associated with the β5 subunit.
-
Trypsin-like (T-L): Cleaves after basic residues, associated with the β2 subunit.
-
Post-Glutamyl Peptide Hydrolyzing (PGPH) or Caspase-like (C-L): Cleaves after acidic residues, associated with the β1 subunit.[1]
Given the proteasome's central role in cellular function, its inhibition has become a key therapeutic strategy, especially in oncology.[2][3] this compound, an analog of the natural product eponemycin, is an α',β'-epoxyketone that acts as a potent and irreversible inhibitor of the proteasome.[2][3] It covalently modifies the active site N-terminal threonine residues of the catalytic β-subunits.[4][5]
Mechanism of this compound: Differential Inhibition
This compound exhibits a distinct profile of proteasome inhibition, selectively targeting a subset of the catalytic subunits with varying potency. This differential activity is a key characteristic that distinguishes it from other inhibitors.
Studies have shown that this compound preferentially binds to the interferon-γ-inducible immunoproteasome subunits LMP2 (β1i) and LMP7 (β5i), in addition to the constitutive subunit X (β5).[2][3][6][7] This leads to a significantly faster rate of inhibition for the chymotrypsin-like and PGPH activities compared to the trypsin-like activity.[2] The inhibition is irreversible, resulting from the formation of a stable seven-membered 1,4-oxazepane ring adduct with the active site threonine.[8]
Figure 1. Differential targeting of 20S proteasome catalytic subunits by this compound.
Performance Comparison: this compound vs. Alternatives
The efficacy and selectivity of this compound can be best understood by comparing its inhibitory activity against that of other well-characterized proteasome inhibitors. The data below summarizes the rates of inactivation for the three major proteolytic activities.
| Inhibitor Class | Compound | Chymotrypsin-like (β5/LMP7) | Trypsin-like (β2/MECL-1) | PGPH/Caspase-like (β1/LMP2) | Reversibility |
| Epoxyketone | This compound | High Inhibition Rate | Low Inhibition Rate | High Inhibition Rate | Irreversible |
| Epoxyketone | Epoxomicin | High Inhibition Rate | Moderate Inhibition Rate | Moderate Inhibition Rate | Irreversible |
| Epoxyketone | Carfilzomib | Very High Inhibition Rate | Minimal Inhibition | Minimal Inhibition | Irreversible[9] |
| Boronate | Bortezomib | High Inhibition Rate | Low Inhibition Rate | High Inhibition Rate | Reversible[9] |
| β-lactone | Lactacystin | High Inhibition Rate | No Inhibition | High Inhibition Rate | Irreversible[9] |
| β-lactone | Marizomib | High Inhibition Rate | Moderate Inhibition Rate | Low Inhibition Rate | Irreversible[1] |
| Note: This table represents a qualitative summary based on published literature. Specific inhibition rates (k_assoc) or IC50 values can vary based on experimental conditions. |
This compound's profile is notable for its potent inhibition of both chymotrypsin-like and PGPH activities, a characteristic that differentiates it from highly selective chymotrypsin-like inhibitors such as Carfilzomib.[2][9] Unlike the reversible inhibitor Bortezomib, its irreversible binding allows for sustained proteasome inhibition.[2][9]
Experimental Protocols
In Vitro Proteasome Activity Assay
This protocol describes a common method to measure the differential inhibition of the three proteasome catalytic activities using purified 20S proteasome and specific fluorogenic substrates.
1. Principle: The assay quantifies the activity of specific proteasome subunits by measuring the cleavage of synthetic peptide substrates linked to a fluorescent reporter, such as 7-Amino-4-methylcoumarin (AMC) or Rhodamine 110 (R110). Upon cleavage by the proteasome, the fluorophore is released, and its fluorescence can be measured, which is directly proportional to the enzymatic activity.
2. Materials:
-
Enzyme: Purified human or bovine 20S proteasome.
-
Inhibitors: this compound and other compounds of interest, dissolved in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2.
-
Fluorogenic Substrates (dissolved in DMSO):
-
Chymotrypsin-like: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-AMC)
-
Trypsin-like: Bz-VGR-AMC (Bz-Val-Gly-Arg-AMC)
-
PGPH/Caspase-like: Z-LLE-AMC (Z-Leu-Leu-Glu-AMC)
-
-
Equipment: 96-well black microplate, fluorometric plate reader.
3. Procedure:
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound and other test inhibitors in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells.
-
Add 80 µL of assay buffer containing a final concentration of 1-5 nM purified 20S proteasome to each well.
-
Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
-
Kinetic Reaction:
-
Prepare a solution of the desired fluorogenic substrate in assay buffer (final concentration typically 10-50 µM).
-
Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Excitation/Emission wavelengths: ~350-380 nm / ~440-460 nm for AMC substrates.
-
4. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" wells.
-
Determine the rate of reaction (slope of fluorescence vs. time) for each concentration of the inhibitor.
-
Normalize the rates to the "no inhibitor" control to calculate the percent inhibition.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for an in vitro proteasome inhibition assay.
References
- 1. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Confirming On-Target Effects of Dihydroeponemycin: A Comparative Guide to Genetic Validation Approaches
For Immediate Release
[City, State] – [Date] – For researchers in oncology, neurodegenerative disease, and immunology, confirming that a drug candidate engages its intended molecular target is a critical step in preclinical development. Dihydroeponemycin, a potent and selective proteasome inhibitor, has shown significant therapeutic potential. This guide provides a comparative overview of genetic approaches to validate the on-target effects of this compound, with a comparison to other well-established proteasome inhibitors, bortezomib and carfilzomib.
This compound, an analog of the natural product eponemycin, exerts its cytotoxic effects by irreversibly inhibiting the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] Specifically, it covalently modifies a subset of catalytic proteasomal subunits, with a preference for the IFN-γ-inducible subunits LMP2 and LMP7.[1] This targeted inhibition of the proteasome, a key regulator of intracellular protein degradation, leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[1][3]
Genetic approaches offer a powerful and precise method to confirm that the observed cellular effects of a drug are indeed due to its interaction with the intended target. By manipulating the expression or sequence of the target protein, researchers can directly assess the impact on drug efficacy.
Comparison of Proteasome Inhibitors and Genetic Validation
The following table summarizes the characteristics of this compound and two other widely used proteasome inhibitors, bortezomib and carfilzomib, along with the genetic evidence supporting their on-target effects.
| Feature | This compound | Bortezomib | Carfilzomib |
| Mechanism of Action | Irreversible covalent inhibitor of the 20S proteasome.[1][4] | Reversible inhibitor of the 26S proteasome.[5] | Irreversible inhibitor of the 20S proteasome.[5] |
| Primary Target Subunit(s) | β5/LMP7 and β1/LMP2.[1] | Primarily β5, with some activity against β1. | Primarily β5. |
| Genetic Validation Evidence | While direct genetic knockout studies confirming this compound's on-target effects are not extensively published, its well-defined interaction with specific proteasome subunits provides a strong basis for validation. Genetic knockdown of its target subunits would be expected to phenocopy its effects or confer resistance. | Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome, have been shown to confer resistance to bortezomib.[5][6] RNAi-mediated knockdown of PSMB5 has been demonstrated to increase sensitivity to bortezomib. | Similar to bortezomib, resistance to carfilzomib has been linked to mutations in the PSMB5 gene. |
| Off-Target Effects | High selectivity for the proteasome. | Can inhibit other serine proteases, which may contribute to side effects like peripheral neuropathy. | Highly selective for the proteasome with fewer off-target effects compared to bortezomib. |
Experimental Protocols for Genetic Validation
The two primary genetic methods for validating drug targets are RNA interference (RNAi) and CRISPR-Cas9 gene editing.
RNAi-Mediated Gene Knockdown of Proteasome Subunits
RNA interference is a powerful tool for transiently reducing the expression of a target gene.
Objective: To determine if reducing the expression of specific proteasome subunits (e.g., PSMB5, PSMB1, PSMB2) alters cellular sensitivity to this compound.
Methodology:
-
siRNA Design and Synthesis: Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting the mRNA of the proteasome subunit of interest. A non-targeting siRNA should be used as a negative control.
-
Cell Culture and Transfection: Culture the chosen cancer cell line (e.g., multiple myeloma cell line KMS11) to 50-70% confluency. Transfect the cells with the designed siRNAs using a suitable lipid-based transfection reagent.
-
Confirmation of Knockdown: After 48-72 hours, harvest a portion of the cells to confirm the knockdown of the target proteasome subunit at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Drug Sensitivity Assay: Seed the remaining transfected cells into 96-well plates and treat with a dose range of this compound.
-
Viability Assessment: After 48-72 hours of drug treatment, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Data Analysis: Compare the IC50 values of this compound in cells with knocked-down proteasome subunits to the control cells. A significant shift in the IC50 value would indicate that the targeted subunit is critical for the drug's efficacy.
CRISPR-Cas9 Mediated Gene Knockout of Proteasome Subunits
CRISPR-Cas9 allows for the permanent knockout of a target gene, providing a stable model for studying drug-target interactions.
Objective: To generate a cell line lacking a specific proteasome subunit to assess the impact on this compound's activity.
Methodology:
-
gRNA Design and Cloning: Design two to four guide RNAs (gRNAs) targeting an early exon of the proteasome subunit gene to be knocked out. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids. If the vector contains a selectable marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Screening for Knockout Clones: Expand the clones and screen for the absence of the target protein by Western blot. Confirm the gene knockout at the genomic level by sequencing the targeted locus.
-
Drug Sensitivity Phenotyping: Perform cell viability assays with the knockout and wild-type cell lines, treating with a range of this compound concentrations.
-
Analysis: A significant increase in the IC50 of this compound in the knockout cell line would provide strong evidence that the deleted proteasome subunit is the direct target of the drug.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
References
- 1. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome subunits differentially control Myeloma cell viability and proteasome inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib resistance mutations in PSMB5 determine response to second-generation proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
